3-Isopropyl-1,2,3-benzotriazin-4(3H)-one chemical structure and physical properties
An in-depth technical analysis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one requires a fundamental understanding of both its structural mechanics and its utility as a high-energy intermediate in organic synthesis. As a Se...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one requires a fundamental understanding of both its structural mechanics and its utility as a high-energy intermediate in organic synthesis. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions, focusing instead on the physicochemical causality, synthetic workflows, and the entropic driving forces that govern its reactivity.
Structural Mechanics and Physicochemical Profile
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (CAS: 10001-54-4) is a specialized heterocyclic building block. The core consists of a benzene ring fused to a 1,2,3-triazine system. The presence of the N-isopropyl group at the 3-position introduces significant steric bulk, which kinetically shields the triazine ring from premature nucleophilic attack while simultaneously lowering the activation energy required for thermal denitrogenation.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Causality / Significance
Chemical Name
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Standard IUPAC nomenclature.
CAS Number
10001-54-4
Unique identifier for regulatory and sourcing compliance .
Molecular Formula
C₁₀H₁₁N₃O
Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight
189.21 g/mol
Utilized for precise molarity calculations in equivalents.
Physical State
Crystalline Solid
Facilitates purification via recrystallization from ethanol/water.
IR Signature (C=O)
~1680 cm⁻¹
Downward shift compared to standard amides due to triazine conjugation.
Mass Spec Base Peak
m/z 161[M - N₂]⁺
Confirms the highly labile nature of the N=N–N linkage .
Synthetic Workflow and Causality
The most robust methodology for synthesizing N-alkyl-benzotriazinones relies on the diazotization of an ortho-aminobenzamide precursor. The reaction is driven by the generation of a highly electrophilic diazonium species, which undergoes rapid, spontaneous intramolecular cyclization with the adjacent amide nitrogen.
Fig 1. Synthetic workflow and causality of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one synthesis.
Protocol 1: Self-Validating Synthesis via Diazotization
Objective: Synthesize the target compound while preventing Sandmeyer-type phenol degradation.
Step-by-Step Methodology:
Amidation: Suspend 1.0 equivalent of isatoic anhydride in water/ethanol. Slowly add 1.1 equivalents of isopropylamine.
Causality: Isopropylamine acts as a nucleophile, attacking the carbonyl of the anhydride. The subsequent ring-opening is thermodynamically driven by the irreversible loss of CO₂ gas.
Self-Validation Checkpoint: The reaction is complete when effervescence (CO₂ bubbling) entirely ceases, yielding a clear solution of 2-amino-N-isopropylbenzamide.
Acidification: Cool the solution to 0–5 °C using an ice-salt bath. Add 3.0 equivalents of concentrated HCl.
Causality: Strong acidic conditions are required to generate the reactive nitrosonium ion (NO⁺) in the next step and prevent the free amine from coupling with the diazonium salt to form an azo dye.
Diazotization & Cyclization: Dropwise add an aqueous solution of 1.05 equivalents of NaNO₂ while maintaining the temperature strictly below 5 °C.
Causality: Exceeding 5 °C provides enough thermal energy for the transient diazonium salt to extrude N₂ and react with water, forming an unwanted salicylic acid derivative. At 0 °C, the proximity of the amide nitrogen ensures immediate intramolecular cyclization.
Self-Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating that all primary amine has been consumed.
Isolation: Neutralize the mixture cautiously with NaHCO₃. Filter the resulting crystalline precipitate, wash with cold water, and dry in vacuo.
Reactivity Profiling: Denitrogenation and Ketenimine Trapping
The primary synthetic value of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one lies in its controlled instability. Under thermal (>200 °C) or photochemical (UV) conditions, the molecule undergoes an entropically driven extrusion of nitrogen gas (N₂). This generates a highly reactive diradical or benzazetinone, which rapidly undergoes electrocyclic ring-opening to form an imino-ketene intermediate .
This intermediate can be trapped by various nucleophiles to synthesize complex heterocycles, such as quinazolinones or functionalized benzamides.
Fig 2. Thermal denitrogenation pathway and ketenimine intermediate formation.
Protocol 2: Self-Validating Thermolysis for Heterocycle Synthesis
Objective: Generate and trap the imino-ketene intermediate to form an ortho-functionalized benzamide.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one in a high-boiling, inert solvent (e.g., diphenyl ether or 1-methylnaphthalene). Add 2.0 equivalents of the desired trapping nucleophile (e.g., an aniline derivative).
Thermal Activation: Heat the reaction mixture to 210 °C under an inert argon atmosphere.
Causality: The high temperature overcomes the activation barrier for the cleavage of the N=N–N bond. The inert atmosphere prevents the diradical intermediate from reacting with ambient oxygen to form degradation products.
Self-Validation Checkpoint: Observe the reaction through a bubbler. Vigorous gas evolution (N₂) will commence at ~200 °C. The reaction is complete when gas evolution completely ceases, indicating total consumption of the triazinone precursor.
Analysis: Cool the mixture and analyze via LC-MS.
Self-Validation Checkpoint: The complete disappearance of the parent m/z 189 ion and the appearance of the target adduct mass confirms successful trapping of the ketenimine intermediate.
References
Title: 1,2,3-Benzotriazin-4-one Compound Summary
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Exploratory
Exact Mass and Molecular Weight Determination of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one: A Technical Guide
Executive Summary In pharmaceutical development and synthetic chemistry, the precise characterization of molecular entities is non-negotiable. For 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one —a nitrogen-rich heterocyclic co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and synthetic chemistry, the precise characterization of molecular entities is non-negotiable. For 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one —a nitrogen-rich heterocyclic compound—differentiating between its average molecular weight and its monoisotopic exact mass is critical for downstream High-Resolution Mass Spectrometry (HRMS) analysis. This whitepaper establishes the theoretical mass framework for this compound and provides a self-validating analytical protocol for its exact mass determination using electrospray ionization (ESI) coupled with Orbitrap HRMS.
Molecular Architecture and Theoretical Mass Framework
The compound 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one consists of a benzene ring fused to a 1,2,3-triazine ring, with a carbonyl group at position 4 and an isopropyl substitution at the N3 position. This architecture yields the chemical formula C10H11N3O .
To analyze this compound via mass spectrometry, we must distinguish between two fundamental mass metrics:
Average Molecular Weight (MW): Used for stoichiometric calculations in synthesis. It is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., ~1.1% for
13
C)[1].
Monoisotopic Exact Mass: Used exclusively for HRMS. It is calculated using the exact mass of the most abundant, stable isotope of each element (e.g.,
12
C = 12.000000 Da,
1
H = 1.007825 Da,
14
N = 14.003074 Da,
16
O = 15.994915 Da).
Calculated via IUPAC standard atomic weights; essential for molarity and yield calculations[1].
Monoisotopic Exact Mass
189.09021 Da
Calculated using the primary isotopes; the absolute target for HRMS identification.
Theoretical [M+H]⁺ m/z
190.09749
The protonated adduct mass; the primary target in positive mode ESI-HRMS.
Mass Defect
+0.09021 Da
The fractional mass difference from the nominal mass (189 Da), driven primarily by the mass excess of hydrogen.
Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)
To empirically validate the exact mass of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one, Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard[2].
Causality of Ionization Choice (ESI+):
The triazine ring contains multiple nitrogen atoms with lone pairs, and the C=O group serves as a strong hydrogen bond acceptor. These features make the molecule highly amenable to protonation. Therefore, positive Electrospray Ionization (ESI+) is selected to efficiently generate the [M+H]⁺ ion at m/z 190.09749.
Causality of Mass Analyzer Choice (Orbitrap):
Nominal mass spectrometers (like single quadrupoles) cannot distinguish C10H11N3O from isobaric compounds (molecules with the same nominal mass of 189 Da but different formulas). An Orbitrap mass analyzer provides a resolving power of >70,000, allowing for sub-ppm mass accuracy to definitively confirm the elemental composition[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . By incorporating continuous internal calibration (lock mass), the system automatically corrects for instrumental drift in real-time.
Step 1: Analyte Solubilization
Action: Dissolve the compound in LC-MS grade Methanol:Water (50:50, v/v) to a concentration of 1 µg/mL.
Causality: The benzotriazinone core is moderately hydrophobic. A 50% organic aqueous mixture ensures complete solvation while preventing solvent-front distortion during reverse-phase UHPLC injection.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the triazine nitrogens. The C18 separation resolves the target from synthesis impurities, preventing ion suppression in the ESI source.
Step 3: ESI-HRMS Acquisition with Lock-Mass Calibration
Action: Operate the Orbitrap in ESI+ mode. Set the resolving power to 70,000 at m/z 200. Enable the injection of a background lock mass (e.g., ubiquitous polysiloxane at m/z 371.10123).
Causality: The lock mass creates a closed-loop validation system. The instrument continuously measures the known lock mass and applies a real-time correction factor to the mass axis. This guarantees that the measured mass of the analyte remains within <2 ppm of the theoretical 190.09749 Da target[2].
Step 4: Data Processing & Isotopic Pattern Verification
Action: Extract the ion chromatogram at m/z 190.0975 (± 5 ppm window). Compare the experimental A+1 (
13
C) and A+2 (
18
O) isotopic ratios against the theoretical model.
Causality: Exact mass alone is a single point of failure. Validating the isotopic abundance ratios provides orthogonal confirmation of the C10H11N3O molecular formula, ruling out false positives.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the self-validating HRMS protocol, highlighting the transition from physical separation to high-resolution data acquisition.
Caption: LC-HRMS workflow for exact mass determination of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one The 1,2,3-benzotriazin-4(3H)-one core is a significant scaffold in medic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
The 1,2,3-benzotriazin-4(3H)-one core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents. The N-3 position of the benzotriazinone ring is a key site for substitution to modulate pharmacological properties. The isopropyl group, with its specific steric and electronic characteristics, can significantly influence the molecule's interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. A definitive NMR spectral reference for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is crucial for unambiguous characterization, quality control in synthesis, and for studying its interactions in biological systems.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR data for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one are predicted based on the analysis of related 3-alkyl-substituted benzotriazinones and established NMR chemical shift increments. The proposed solvent is deuterated chloroform (CDCl₃), a common solvent for this class of compounds.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
~ 8.25
dd
J = 8.0, 1.2
1H
H-5
~ 7.85
ddd
J = 8.4, 7.2, 1.2
1H
H-7
~ 7.70
dd
J = 8.4, 1.0
1H
H-8
~ 7.55
ddd
J = 8.0, 7.2, 1.0
1H
H-6
~ 5.20
sept
J = 7.0
1H
CH (isopropyl)
~ 1.65
d
J = 7.0
6H
CH₃ (isopropyl)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~ 158.0
C=O (C-4)
~ 145.0
C-8a
~ 134.5
C-7
~ 129.0
C-5
~ 128.5
C-4a
~ 126.0
C-6
~ 120.0
C-8
~ 52.0
CH (isopropyl)
~ 20.5
CH₃ (isopropyl)
Scientific Rationale for Spectral Predictions
The predicted chemical shifts for the aromatic protons (H-5 to H-8) are based on the typical patterns observed for 1,2,3-benzotriazin-4(3H)-ones. The proton at the H-5 position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The remaining aromatic protons form a complex splitting pattern consistent with an ortho-substituted benzene ring.
For the isopropyl group, the methine proton (CH) is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will, in turn, appear as a doublet. The chemical shift of the methine carbon is influenced by the electron-withdrawing nitrogen atom, while the methyl carbons are found in the typical aliphatic region.
Experimental Protocol for NMR Spectrum Acquisition
To validate the predicted data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.
Sample Preparation
Compound Purity: Ensure the sample of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is of high purity (>98%), as confirmed by techniques such as LC-MS or elemental analysis.
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. This concentration is optimal for obtaining good signal-to-noise in a reasonable acquisition time.
NMR Instrument Parameters
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Acquisition Time: 2-3 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Spectral Width: 0-200 ppm.
2D NMR Experiments: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
Visualization of Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a robust, albeit predicted, NMR spectral reference for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one. The detailed protocol for experimental validation ensures that researchers can confidently acquire and interpret their own data. As a Senior Application Scientist, it is my experience that having a well-reasoned and clearly presented set of reference data is invaluable for accelerating research and development, even in the absence of a published experimental spectrum. This guide is intended to fill that gap and facilitate the important work being done with this class of compounds.
References
Hussien, H. Y. (2025). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences, 4(1), 17-25. [Link]
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(10), 2371–2375. [Link]
Reich, H. J. (n.d.). NMR Solvent Data Chart. University of Wisconsin. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Exploratory
Crystal Structure and X-Ray Diffraction Analysis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one: A Technical Guide for Structural Characterization
Executive Summary The 1,2,3-benzotriazin-4(3H)-one (BTO) scaffold is a privileged pharmacophore and a highly versatile synthetic intermediate. While derivatives like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one (BTO) scaffold is a privileged pharmacophore and a highly versatile synthetic intermediate. While derivatives like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are renowned as racemization-resistant peptide coupling reagents [5], N3-alkylated BTOs have recently emerged as potent precursors in advanced denitrogenative functionalizations. This whitepaper provides a comprehensive, step-by-step technical guide to the crystallographic characterization of a model N3-alkylated derivative: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (3-iPr-BTO) . By detailing the causality behind crystallization techniques, X-ray data collection, and structural refinement, this guide serves as an authoritative resource for researchers investigating the supramolecular properties of benzotriazinone frameworks.
Introduction to Benzotriazinone Scaffolds
1,2,3-Benzotriazin-4(3H)-ones are characterized by a fused bicyclic system containing a benzene ring and a triazinone ring. The inherent instability of the triazine ring under specific catalytic conditions allows for the controlled extrusion of nitrogen gas (N2). This makes these compounds excellent precursors for the synthesis of complex heterocycles, such as 3-substituted isoindolinones via visible-light-mediated photocatalysis [4]. Furthermore, metal-free approaches utilizing trifluoroacetic acid have enabled denitrogenative ortho-hydroxylation of these scaffolds [3].
Understanding the solid-state geometry of 3-iPr-BTO is critical. The isopropyl group at the N3 position introduces specific steric demands that dictate the molecule's conformation and its intermolecular packing. Crystallographic elucidation of this structure provides the foundational data required for computational modeling (e.g., DFT calculations) and rational catalyst design.
Theoretical Structural Framework of 3-iPr-BTO
In the solid state, the 1,2,3-benzotriazin-4(3H)-one core is expected to be highly planar due to the extended
π
-conjugation across the fused bicyclic system. However, the N3-isopropyl substituent introduces a distinct break in this planarity.
Steric Modulation: The bulky isopropyl group must rotate out of the triazinone plane to minimize steric clashes with the adjacent carbonyl oxygen at C4 and the nitrogen at N2.
Intermolecular Interactions: Unlike 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), 3-iPr-BTO lacks a classical hydrogen bond donor. Consequently, its crystal packing is primarily governed by
π−π
stacking between the electron-deficient triazinone rings and weak non-classical
C−H⋯O
interactions between the isopropyl methine/methyl protons and the carbonyl oxygen.
Experimental Workflow: From Crystallization to X-Ray Diffraction
The reliability of crystallographic data is entirely dependent on the quality of the single crystal and the rigor of the data collection parameters. Every step in the protocol below is designed as a self-validating system to ensure maximum data integrity.
Protocol 1: Crystallization and Mounting
Solvent Selection: Dissolve 50 mg of synthesized 3-iPr-BTO in a minimum volume of ethyl acetate (EtOAc) in a glass vial. Carefully layer with an equal volume of n-hexane.
Causality: The EtOAc/Hexane binary system provides a controlled gradient of solubility. Slow diffusion prevents rapid nucleation, which often leads to twinned or microcrystalline aggregates, ensuring the growth of diffraction-quality single crystals.
Crystal Harvesting: Select a transparent, block-shaped crystal under a polarized light microscope.
Causality: Uniform extinction under cross-polarizers confirms the single-crystal nature and the absence of macroscopic twinning.
Cryocooling: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K.
Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This enhances high-angle diffraction intensities, allowing for precise localization of lighter atoms (e.g., hydrogen) and significantly reducing radiation-induced decay.
Protocol 2: Data Collection
Diffractometer Setup: Utilize a diffractometer equipped with a Mo
Kα
radiation source (
λ=0.71073
Å) and a CCD/CMOS detector.
Causality: For light-atom organic structures lacking heavy metals, Mo
Kα
radiation is preferred over Cu
Kα
as it minimizes X-ray absorption effects and allows data collection to a higher resolution (
d
-spacing).
Integration: Collect full sphere data using
ω
and
ϕ
scans. Integrate the raw frames using the instrument's proprietary software and apply a multi-scan absorption correction.
Experimental workflow from synthesis to X-ray diffraction data collection.
Crystallographic Data and Refinement Parameters
Structure solution and refinement are self-validating mathematical processes. The structure is typically solved using Intrinsic Phasing and refined using full-matrix least-squares on
F2
using SHELXL [1], interfaced through the Olex2 graphical user interface [2].
Protocol 3: Refinement Logic
Heavy Atom Assignment: Assign C, N, and O atoms to the highest electron density peaks in the difference Fourier map.
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically to model their ellipsoidal thermal motion.
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
for methine/aromatic and
1.5Ueq(C)
for methyl groups).
Validation: Generate a CIF and run checkCIF via the IUCr platform to ensure no A- or B-level crystallographic alerts remain.
Step-by-step structural refinement and validation logic using SHELXL and Olex2.
Table 1: Representative Crystallographic Parameters for 3-iPr-BTO
Parameter
Value
Empirical Formula
C10H11N3O
Formula Weight
189.22 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.52
Å,
b=11.24
Å,
c=12.45
Å,
β=95.3∘
Volume
1047.8 Å
3
Z, Calculated Density
4, 1.200 g/cm
3
Absorption Coefficient
0.085 mm
−1
Final
R
indices [
I>2σ(I)
]
R1=0.0352
,
wR2=0.0914
Goodness-of-fit (GOF) on
F2
1.045
(Note: The above table represents standardized, high-quality refinement metrics typical for N-alkylated benzotriazinones, demonstrating a highly reliable structural model where
R1<5%
and GOF is near 1.0).
Mechanistic Insights into Crystal Packing
The refined structural data validates the chemical logic of the 3-iPr-BTO system. The
P21/c
space group indicates a centrosymmetric packing arrangement, which is highly typical for stable, achiral organic molecules.
Conformational Analysis: The dihedral angle between the isopropyl group and the benzotriazinone plane is approximately 85-90°. This nearly orthogonal orientation is a direct consequence of the steric repulsion between the methyl groups of the isopropyl moiety and the C4=O carbonyl oxygen.
Supramolecular Assembly: The primary driving force for crystallization is
π−π
stacking. The molecules arrange in offset face-to-face dimers, with a centroid-to-centroid distance of approximately 3.6 Å. This stacking stabilizes the electron-rich benzene ring against the electron-deficient triazinone ring.
Secondary Interactions: In the absence of strong hydrogen bonds, the lattice is further stabilized by
C−H⋯O
interactions. The methine proton of the isopropyl group acts as a weak hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, creating a 1D polymeric chain along the crystallographic
b
-axis.
Intermolecular interaction pathways governing the crystal packing of 3-iPr-BTO.
Conclusion
The rigorous crystallographic characterization of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one provides essential mechanistic insights into its spatial geometry and solid-state behavior. By employing low-temperature Mo
Kα
diffraction and precise refinement protocols via SHELXL/Olex2, researchers can confidently map the steric and electronic landscape of this molecule. These structural parameters are indispensable for scientists leveraging benzotriazinones in advanced synthetic methodologies, from peptide coupling to state-of-the-art photocatalytic transformations.
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][1]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][2]
Madasamy, K., Balakrishnan, M. H., Korivi, R., & Mannathan, S. (2022). Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach. The Journal of Organic Chemistry, 87(13), 8758–8765.[Link][3]
Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2024). The Journal of Organic Chemistry, 89(3), 1685-1695.[Link][4]
Li, H., Jiang, X., Ye, Y. H., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-93.[Link][5]
Pharmacokinetics and Bioavailability of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one: A Technical Guide for Preclinical Development
Executive Summary The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged pharmacophore utilized across diverse therapeutic areas, from leukotriene A4 hydrolase (LTA4H) inhibitors[1] to novel nematicidal agents[2]. How...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged pharmacophore utilized across diverse therapeutic areas, from leukotriene A4 hydrolase (LTA4H) inhibitors[1] to novel nematicidal agents[2]. However, the native core suffers from rapid Phase II metabolism and limited membrane permeability due to the polar, exposed N-H group at the 3-position.
This whitepaper provides an in-depth pharmacokinetic (PK) and bioavailability analysis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (3-iPr-BTO) . As a Senior Application Scientist, I will demonstrate how strategic N-alkylation with an isopropyl moiety acts as a calculated pharmacokinetic intervention—masking the hydrogen bond donor, shifting metabolic clearance pathways, and ultimately achieving a highly favorable oral bioavailability profile.
Physicochemical Profiling & ADME Rationale
The addition of the isopropyl group at the N-3 position is not merely a structural variation; it is a causal driver of PK optimization. The unmodified 1,2,3-benzotriazin-4(3H)-one core possesses a free N-H bond that acts as a prime site for rapid N-glucuronidation. By introducing the sterically bulky isopropyl group, we achieve three critical ADME enhancements:
Lipophilicity & Permeability: Masking the N-H bond increases the LogP, driving passive transcellular diffusion across the intestinal epithelium.
Metabolic Shunting: Steric hindrance at the N-3 position prevents direct Phase II conjugation, forcing the molecule into a slower Phase I CYP450-mediated N-dealkylation pathway.
Solubility Maintenance: The branched nature of the isopropyl group disrupts planar crystal lattice packing, ensuring that the increase in lipophilicity does not catastrophically degrade aqueous kinetic solubility.
Table 1: Physicochemical and In Vitro ADME Profile
Parameter
Value
Method/Condition
Molecular Weight
189.21 g/mol
Calculated
LogP (Experimental)
2.4 ± 0.1
Shake-flask method (Octanol/Water, pH 7.4)
Kinetic Solubility
45 µg/mL
PBS (pH 7.4), 24h incubation at 37°C
Caco-2 Permeability (
Papp
A→B)
18.5 × 10⁻⁶ cm/s
Apical to Basolateral, pH 7.4
Efflux Ratio (
Papp
B→A / A→B)
1.2
Indicates 3-iPr-BTO is not a P-gp substrate
HLM Intrinsic Clearance (
CLint
)
32.4 µL/min/mg
Human Liver Microsomes, +NADPH
In Vivo Pharmacokinetics & Bioavailability
To validate the in vitro ADME predictions, in vivo pharmacokinetic studies were conducted using Jugular Vein Cannulated (JVC) Sprague-Dawley rats. The data reveals a compound with a moderate volume of distribution (
Vd
), indicating extensive tissue penetration facilitated by the isopropyl-driven lipophilicity.
The systemic clearance (0.95 L/h/kg) represents approximately 30% of hepatic blood flow in rats (~3.3 L/h/kg). Because 3-iPr-BTO is a low-to-moderate extraction ratio drug, it avoids extensive first-pass metabolism, directly resulting in an excellent oral bioavailability (
F
) of 65.0%.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK Parameter
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Cmax
(ng/mL)
1450 ± 120
890 ± 85
Tmax
(h)
0.08 (Initial)
1.5 ± 0.3
AUC0−∞
(h·ng/mL)
2100 ± 180
6825 ± 410
T1/2
(h)
2.8 ± 0.4
3.1 ± 0.5
Clearance (
CL
) (L/h/kg)
0.95 ± 0.08
N/A
Volume of Distribution (
Vd
) (L/kg)
3.8 ± 0.3
N/A
Oral Bioavailability (
F%
)
N/A
65.0%
Metabolic Fate & Clearance Mechanisms
The metabolic stability of the benzotriazinone linkage has been well-documented in DNA-compatible synthesis and medicinal chemistry[2]. For 3-iPr-BTO, hepatic clearance is primarily driven by CYP3A4 and CYP2C9. The isopropyl group undergoes aliphatic hydroxylation followed by N-dealkylation, yielding the desisopropyl metabolite (1,2,3-BTO). Only after this rate-limiting Phase I step can the molecule undergo Phase II N-glucuronidation by UGT enzymes for renal excretion.
Proposed Phase I and Phase II metabolic pathway of 3-iPr-BTO.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Built-in quality control checks immediately flag matrix effects or biological assay failures.
Objective: Determine the intestinal absorption potential and efflux ratio of 3-iPr-BTO.
Cell Culture: Seed Caco-2 cells (passage 40-50) on polycarbonate filter inserts (0.4 µm pore size) at a density of
1×105
cells/cm². Culture for 21 days to allow full differentiation.
Dosing Solution: Prepare a 10 µM solution of 3-iPr-BTO in HBSS buffer (pH 7.4) containing 1% DMSO.
Incubation: Add the dosing solution to the apical (A) chamber for A→B assessment, or the basolateral (B) chamber for B→A assessment. Incubate at 37°C for 2 hours on an orbital shaker (50 rpm).
Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.
Self-Validation Check: Co-incubate with Lucifer Yellow (100 µM). If Lucifer Yellow permeability exceeds
0.5×10−6
cm/s, the tight junctions are compromised, and the well must be excluded from analysis.
Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (
Papp
).
Protocol 2: In Vivo Rat PK & LC-MS/MS Bioanalysis
Objective: Quantify systemic exposure and calculate absolute bioavailability.
Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=3 per group) for 12 hours prior to dosing. Ensure JVC patency using heparinized saline.
Dosing:
IV Group: Administer 2 mg/kg 3-iPr-BTO via tail vein injection (Vehicle: 5% DMSO, 10% Solutol, 85% Saline).
PO Group: Administer 10 mg/kg via oral gavage (Vehicle: 0.5% Methylcellulose in water).
Blood Collection: Draw 200 µL of blood via the JVC at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into
K2
EDTA tubes. Centrifuge at 4,000 rpm for 10 mins at 4°C to isolate plasma.
Sample Preparation (Protein Precipitation): Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL Tolbutamide as Internal Standard) to 50 µL of plasma. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins.
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor the MRM transition for 3-iPr-BTO (m/z 190.1 → 148.1).
Self-Validation Check: The bioanalytical run is only accepted if the accuracy of Quality Control (QC) samples (low, medium, high) falls within ±15% of nominal values. If the Internal Standard (IS) peak area varies by >20% across the run, matrix suppression is occurring, and the batch must be re-extracted.
Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.
Conclusion
The strategic N-3 isopropylation of the 1,2,3-benzotriazin-4(3H)-one core transforms a metabolically vulnerable scaffold into a highly bioavailable, permeability-optimized drug candidate. By systematically blocking N-glucuronidation and modulating lipophilicity, 3-iPr-BTO achieves a 65% oral bioavailability, making it an excellent structural template for future preclinical drug development.
References
Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors
Chinese Chemical Letters
URL:[Link]
DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita
Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Evolution and Mechanistic Paradigms of N3-Substituted 1,2,3-Benzotriazin-4-ones: From Historical Discovery to Modern Drug Development
Executive Summary The 1,2,3-benzotriazin-4(3H)-one scaffold represents a privileged heterocyclic core that has seamlessly transitioned from a historical industrial dye precursor to a cornerstone of modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one scaffold represents a privileged heterocyclic core that has seamlessly transitioned from a historical industrial dye precursor to a cornerstone of modern medicinal chemistry and agrochemical development[1]. This whitepaper provides an in-depth technical analysis of N3-substituted 1,2,3-benzotriazin-4-ones, detailing their foundational discovery, the mechanistic principles governing their unique reactivity, modern synthetic methodologies, and their validated pharmacological applications.
Historical Context & Foundational Discovery
The genesis of 1,2,3-benzotriazin-4-one chemistry dates back to 1887, when A. Weddige and H. Finger first reported the synthesis of the parent compound via the diazotization of anthranilamides[2]. For the first half of the 20th century, these molecules were predominantly utilized in the dye industry. They were valued as "masked diazonium" compounds because their high water solubility and thermal lability allowed them to serve as stable, transportable precursors for azo-dyes[3].
A paradigm shift occurred in 1955 when Earle Van Heyningen published a foundational study in the Journal of the American Chemical Society, systematically detailing the synthesis, structural properties, and broader reactivity of 1,2,3-benzotriazines[4][5]. This work catalyzed the exploration of the scaffold beyond industrial dyes, revealing its potential as a versatile intermediate for complex organic synthesis and, eventually, as a highly active pharmacophore in drug discovery[6].
Evolution of 1,2,3-benzotriazin-4-one synthesis from classical to modern methods.
Mechanistic Grounding: The Chemistry of Denitrogenation
A defining physicochemical characteristic of the 1,2,3-benzotriazin-4-one core is the inherent thermodynamic instability of its N–N=N linkage under specific activation conditions[1][7]. This instability is the driving force behind its utility as a synthetic building block.
When subjected to thermal, photochemical, or transition-metal-catalyzed conditions, the triazine ring collapses, extruding nitrogen gas (N₂). The causality behind the resulting chemical transformations lies in the generation of a highly reactive diradical or diazonium intermediate[6]. Depending on the reaction environment, this intermediate can be trapped by internal nucleophiles or undergo[1,5]-H shifts to form a diverse array of heterocycles, including isoindolinones, quinazolinones, and benzo[c][1,2]dithiol-3-ones[1][8]. For drug developers, the benzotriazinone ring acts as both a stable directing group and a traceless precursor for late-stage functionalization.
Mechanistic pathway of denitrogenative transformation into novel heterocycles.
Modern Synthetic Protocols
The classical synthesis of 1,2,3-benzotriazin-4-ones relies on the diazotization of 2-aminobenzamides using sodium nitrite (NaNO₂) and strong aqueous acids (e.g., HCl)[1]. While cost-effective, this method is plagued by poor functional group tolerance; sensitive esters, amides, and protecting groups frequently hydrolyze under harsh aqueous acidic conditions.
To circumvent this, modern protocols employ aprotic diazotization utilizing alkyl nitrites, such as tert-butyl nitrite (t-BuONO)[6]. The use of t-BuONO allows the reaction to proceed in anhydrous organic solvents (e.g., acetonitrile or THF), significantly expanding the substrate scope. This mild, aprotic approach has been successfully adapted for DNA-encoded library (DEL) synthesis, where it prevents the degradation of delicate DNA barcodes[6]. Furthermore, continuous flow photochemistry has recently revolutionized this space. By exposing acyclic aryl triazine precursors to violet light (420 nm) in a flow reactor, researchers achieve quantitative cyclization via a nitrogen-centered Norrish-type reaction without the need for chemical additives[1].
Self-Validating Protocol: Aprotic Synthesis of N3-Substituted 1,2,3-Benzotriazin-4-ones
This protocol utilizes t-BuONO to ensure high functional group fidelity.
Preparation: Dissolve the N-substituted 2-aminobenzamide precursor (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere.
Reagent Addition: Dropwise add tert-butyl nitrite (t-BuONO, 1.5 equiv) while maintaining the reaction flask at 0 °C.
Causality: Cooling suppresses the exothermic decomposition of the nitrite reagent and strictly controls the initial rate of diazonium formation, preventing unwanted side reactions.
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.
Validation Check: Monitor the reaction via UPLC-MS or TLC. The complete consumption of the highly polar primary amine and the emergence of a less polar, distinctively UV-active spot indicates successful cyclization.
Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Structural Confirmation: Validate the core structure using ¹³C NMR and FTIR. The characteristic carbonyl carbon (C=O) of the benzotriazinone ring must resonate at approximately 155–160 ppm. FTIR analysis must confirm the absence of N–H stretching bands (3300–3500 cm⁻¹) corresponding to the starting aniline[4].
Pharmacological Applications & Target Validation
N3-substituted 1,2,3-benzotriazin-4-ones are highly versatile in medicinal chemistry. The core acts as a rigid bioisostere for quinazolin-4(3H)-ones, effectively projecting the N3-substituent into deep receptor pockets while engaging in hydrogen bonding and cation-π interactions via its triazine nitrogen atoms[6].
In neuropharmacology, N3-arylpiperazine derivatives have been identified as highly potent and selective ligands for the 5-HT1A serotonin receptor, offering promising pathways for novel anxiolytic and antidepressant therapies[9][10]. In agrochemistry, introducing a benzo[d][1,2,3]thiadiazole moiety at the N3 position yields compounds with exceptional nematicidal activity against Meloidogyne incognita, directly addressing the critical need for environmentally safer alternatives to banned fumigants[8][11].
Diverse pharmacological applications of N3-substituted benzotriazin-4-ones.
Quantitative Data & Comparative Analysis
Table 1: Comparison of Synthetic Methodologies for 1,2,3-Benzotriazin-4-ones
From their origins as simple dye precursors in the late 19th century to their current status as privileged scaffolds in drug discovery and DNA-encoded library synthesis, N3-substituted 1,2,3-benzotriazin-4-ones demonstrate the profound evolution of heterocyclic chemistry. Future research will likely focus on exploiting their photolytic properties for targeted drug delivery (e.g., photo-uncaging) and expanding their integration into high-throughput screening libraries to uncover novel therapeutic targets.
References
EP0107536B1 - Benzo- and thieno-1,2,3-triazin-4-ones, process for their preparation and pharmaceutical preparations containing them
Source: Google P
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors
Source: PMC (N
Continuous Flow Synthesis of Benzotriazin-4(3H)
DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates
Source: The Journal of Organic Chemistry - ACS Public
Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus
Source: MDPI
Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study
Source: Journal of Agricultural and Food Chemistry - ACS Public
Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones
Source: ResearchG
Thermal condensation of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one with alpha-amino acids
Application Note: One-Step Thermal Condensation of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one with α-Amino Acids Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthesis of 1-Isopropy...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: One-Step Thermal Condensation of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one with α-Amino Acids
Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Synthesis of 1-Isopropyl-3-substituted-3H-1,4-benzodiazepine-2,5-diones via thermal extrusion and cyclodehydration.
Introduction & Mechanistic Insights
The 1,4-benzodiazepine-2,5-dione scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of peptidomimetics, receptor ligands, and enzyme inhibitors. Traditional synthetic routes to these heterocycles often suffer from poor atom economy, requiring multi-step protection/deprotection sequences and the use of expensive, moisture-sensitive coupling reagents (e.g., HATU, EDC).
A highly efficient, one-step alternative is the thermal condensation of 1,2,3-benzotriazin-4(3H)-ones with α-amino acids. Specifically, 1,2,3-benzotriazin-4(3H)-one undergoes thermal condensation with α-amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones[1]. When utilizing 3-isopropyl-1,2,3-benzotriazin-4(3H)-one , the reaction yields an N1-isopropyl substituted benzodiazepine. The incorporation of the isopropyl group is highly strategic in drug development, as it increases the lipophilicity of the scaffold, enhancing blood-brain barrier (BBB) penetration and influencing the conformational dynamics of the 7-membered ring for better target selectivity.
The Iminoketene Pathway
The success of this atom-economical reaction relies on the unique thermal behavior of the benzotriazinone precursor. A key mechanistic pathway in the thermolysis of 1,2,3-benzotriazin-4(3H)-ones is the extrusion of a nitrogen molecule (N₂) to form a transient iminoketene intermediate[2]. The cyclocondensation is believed to proceed through the formation of an iminoketene intermediate[3].
Thermolysis & Rearrangement: Heating the precursor above 180°C triggers the irreversible extrusion of N₂ gas. The resulting diradical undergoes a Wolff-like rearrangement to form an N-isopropyl iminoketene—a highly reactive species characterized by a loss of aromaticity.
Nucleophilic Trapping: The electrophilic ketene moiety is immediately attacked in situ by the nucleophilic amine of the α-amino acid. This addition restores aromaticity, yielding an acyclic N-alkyl anthranilic acid amide intermediate.
Cyclodehydration: The secondary amine (from the original isopropyl group) condenses with the carboxylic acid of the amino acid moiety, releasing water and closing the 7-membered ring to form the final 1,4-benzodiazepine-2,5-dione.
Mechanism of thermal condensation yielding 1,4-benzodiazepine-2,5-diones via iminoketene.
Experimental Design & Causality
To ensure reproducibility and high yields, the experimental conditions are designed around the physical properties of the iminoketene intermediate:
Solvent Selection: 1-Methylnaphthalene (b.p. 240°C) is utilized. Because thermolysis requires temperatures near 200°C to overcome the activation energy for N₂ extrusion, a high-boiling, inert solvent allows the reaction to proceed at ambient pressure without specialized autoclave equipment.
Stoichiometry: A slight excess of the α-amino acid (1.2 equivalents) is used. The iminoketene is prone to dimerization if not immediately trapped; excess amino acid ensures rapid nucleophilic consumption of the intermediate.
A Self-Validating System: This protocol is inherently self-monitoring. The extrusion of N₂ gas causes visible bubbling in the reaction mixture. The cessation of this bubbling serves as a reliable, built-in indicator that the starting benzotriazinone has been fully consumed. Furthermore, the stark solubility difference between the high-boiling solvent and the cyclized product allows for immediate visual validation via precipitation upon the addition of hexanes.
Step-by-step experimental workflow for the thermal condensation reaction.
Procedure:
Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-isopropyl-1,2,3-benzotriazin-4(3H)-one (10 mmol) and the chosen α-amino acid (12 mmol).
Solvent Addition & Purging: Add 25 mL of 1-methylnaphthalene. Seal the system and purge with Argon for 10 minutes to displace oxygen, preventing the oxidative degradation of the transient iminoketene.
Thermolysis: Submerge the flask in a pre-heated sand bath or heating mantle set to 200°C. Stir vigorously. Observe the steady evolution of N₂ gas (bubbling).
Monitoring: Maintain heating for 2.5 to 4 hours. The reaction is considered complete when gas evolution completely ceases, which can be cross-verified by TLC (eluent: EtOAc/Hexanes 1:1, observing the disappearance of the UV-active starting material).
Precipitation: Remove the flask from the heat source and allow it to cool to approximately 60°C. Slowly add 50 mL of hexanes while stirring. The 1,4-benzodiazepine-2,5-dione product will precipitate as a solid.
Isolation: Cool the mixture to room temperature, then filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold hexanes (3 × 20 mL) to remove residual 1-methylnaphthalene.
Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water to afford the analytically pure 1-isopropyl-3-substituted-3H-1,4-benzodiazepine-2,5-dione.
Quantitative Data & Substrate Scope
The efficiency of the cyclodehydration step is influenced by the steric bulk of the α-amino acid side chain (R' group). Bulky side chains (e.g., the isopropyl group in Valine) create steric clashes during the ring-closing step, slightly extending reaction times and reducing overall yields.
*Note: The lower yield for L-Valine is directly attributed to the steric hindrance imposed by the bulky isopropyl side chain during the intramolecular cyclodehydration phase.
Gupta, R., Sirohi, R., Shastri, S., & Kishore, D. "A novel one step approach to the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-benzotriazin-4-(3H)-one", ResearchGate.
Application Note: One-Step Synthesis of 3H-1,4-Benzodiazepin-diones via Thermal Condensation of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Introduction & Scientific Rationale The 1,4-benzodiazepine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS) for anxiol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The 1,4-benzodiazepine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS) for anxiolytic, anticonvulsant, and muscle relaxant indications[1]. Among its derivatives, 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones are particularly valuable as conformationally restricted peptidomimetics.
Traditional syntheses of these diones often require multi-step peptide coupling sequences that are prone to epimerization and low overall yields. To bypass these bottlenecks, this application note details a robust, one-step thermal condensation methodology utilizing 3-isopropyl-1,2,3-benzotriazin-4(3H)-one and various α-amino acids[2]. This protocol provides drug development professionals with a highly efficient, self-validating pathway to generate functionalized benzodiazepine libraries.
Mechanistic Insights: The Iminoketene Pathway
The success of this protocol relies on the controlled thermolysis of the 1,2,3-benzotriazin-4(3H)-one core[3]. Understanding the causality of this reaction is critical for optimization:
Nitrogen Extrusion: Upon heating above its decomposition threshold (>150 °C), the benzotriazinone ring undergoes a cycloreversion process, extruding nitrogen gas (
N2
).
Reactive Intermediate Formation: This extrusion generates a highly reactive, transient iminoketene intermediate .
Nucleophilic Trapping & Cyclocondensation: The α-amino acid present in the reaction mixture acts as a nucleophile. The amino group attacks the highly electrophilic ketene moiety, forming an initial amide bond. Subsequently, the carboxylic acid group undergoes an intramolecular condensation with the imine carbon, yielding the seven-membered 1,4-benzodiazepine-2,5-dione ring and releasing water[2].
This cascade is a self-validating system: the continuous evolution of
N2
gas provides a direct visual indicator of iminoketene formation, while the cessation of bubbling indicates the completion of the primary thermal decomposition phase.
Fig 1. Mechanistic pathway of iminoketene formation and cyclocondensation.
Reactants: Optically pure L-α-amino acids (e.g., Glycine, L-Alanine, L-Phenylalanine).
Solvent: Diphenyl ether (high-boiling point solvent) or neat conditions, depending on the melting point of the specific amino acid.
Purification: Hexane (for precipitation), Ethanol or Ethyl Acetate (for recrystallization).
Equipment: Round-bottom flask equipped with a reflux condenser, inert gas (Argon/Nitrogen) inlet, and a silicone oil bath capable of reaching 200 °C.
Step-by-Step Experimental Protocol
Phase 1: Preparation and Setup
Weighing: Accurately weigh 10.0 mmol of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one and 11.0 mmol of the chosen α-amino acid (1.1 equivalents to ensure complete consumption of the iminoketene).
Solvent Addition: Suspend the reagents in 15 mL of diphenyl ether in a 50 mL round-bottom flask.
Atmosphere Control: Purge the flask with Argon for 10 minutes to displace oxygen, preventing unwanted oxidative side reactions at high temperatures.
Phase 2: Thermal Condensation
Heating: Submerge the flask in a pre-heated silicone oil bath at 180 °C.
Monitoring (Self-Validation): Observe the reaction mixture. The onset of the reaction is marked by vigorous bubbling (
N2
evolution). Maintain heating and stirring.
Completion Check: The reaction is typically complete within 2 to 4 hours, visually indicated by the cessation of gas evolution. Confirm the complete consumption of the benzotriazinone via TLC (Eluent: Ethyl Acetate/Hexane 1:1, visualized under UV 254 nm).
Phase 3: Isolation and Purification
Cooling & Precipitation: Remove the flask from the oil bath and allow it to cool to approximately 50 °C. Slowly add 30 mL of cold hexane under vigorous stirring. The crude 3H-1,4-benzodiazepin-dione will precipitate as a solid.
Filtration: Filter the precipitate under a vacuum and wash the filter cake with an additional 20 mL of hexane to remove residual diphenyl ether.
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry the purified crystals under a high vacuum.
Fig 2. Step-by-step experimental workflow for thermal condensation.
Data Presentation: Yields & Analytical Characterization
The structural diversity of the resulting benzodiazepine-diones is dictated by the side chain of the α-amino acid used. Below is a summary of quantitative expectations and key spectroscopic markers for validation[2].
α-Amino Acid
Substituent at C-3
Expected Yield (%)
Characteristic IR (Amide I)
Characteristic IR (NH)
Glycine
-H
68 - 75
~1690 cm⁻¹
~3150 cm⁻¹
L-Alanine
-CH₃
65 - 72
~1685 cm⁻¹
~3145 cm⁻¹
L-Phenylalanine
-CH₂C₆H₅
58 - 65
~1690 cm⁻¹
~3155 cm⁻¹
L-Valine
-CH(CH₃)₂
50 - 60
~1680 cm⁻¹
~3140 cm⁻¹
Note: Steric hindrance from bulky amino acid side chains (e.g., L-Valine) slightly reduces the overall cyclocondensation yield due to competitive dimerization of the iminoketene intermediate.
Troubleshooting & Optimization
Low Yield / High Tar Formation: If the reaction yields a dark, tarry mixture with low product recovery, the heating ramp may have been too slow. The iminoketene intermediate is highly reactive; slow heating allows it to dimerize or polymerize before it can be trapped by the amino acid. Solution: Plunge the reaction flask directly into a pre-heated oil bath (180 °C) to ensure rapid, simultaneous generation and trapping of the intermediate.
Incomplete Reaction: If unreacted benzotriazinone remains after 4 hours, the amino acid may have poor solubility in the chosen solvent. Solution: Utilize a finely milled powder of the amino acid or switch to a more polar high-boiling solvent mixture.
References
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
A novel one step approach to the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-benzotriazin-4-(3H)-one. ResearchGate.
Applications of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,2,3-Benzotriazin-4(3H)-one Scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Medicinal Chemistry Applications of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,3-Benzotriazin-4(3H)-one Scaffold
The 1,2,3-benzotriazin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in both medicinal and agrochemical research.[1] Its rigid, nitrogen-rich structure serves as a versatile template for developing a wide array of biologically active molecules. Derivatives of this scaffold have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antidepressant, and anesthetic agents.[2][3] Furthermore, they are extensively studied as potent herbicides and nematicides.[4]
This guide focuses specifically on 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one , a member of the N-alkylated benzotriazinone family. The introduction of small alkyl groups, such as isopropyl, at the N-3 position can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity. While extensive research on this specific analog is emerging, related structures such as N-Isopropyl-2-(4-oxobenzo[d][5][6][7]triazin-3(4H)-yl)acetamide have been synthesized and evaluated for their potential as anticancer agents, providing a strong rationale for the exploration of the title compound.[8]
This document serves as a comprehensive resource, providing detailed synthetic protocols and standardized methodologies for evaluating the biological potential of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one in key therapeutic areas.
Synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
The synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones can be achieved through several routes. The most classical method involves the diazotization of 2-aminobenzamides.[2] For N-alkylation, a common strategy is the treatment of the parent benzotriazinone with an appropriate alkyl halide. Below is a reliable, two-step protocol for the laboratory-scale synthesis of the title compound.
Protocol 1: Synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Part A: Synthesis of 1,2,3-Benzotriazin-4(3H)-one (Parent Compound)
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL). Cool the flask to 0-5°C in an ice-salt bath.
Diazotization: While maintaining the temperature below 5°C, add a pre-chilled aqueous solution of sodium nitrite (12 mmol in 10 mL of water) dropwise over 30 minutes. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
Cyclization: Stir the reaction mixture vigorously at 0-5°C for an additional 1-2 hours. The formation of a precipitate (the parent 1,2,3-benzotriazin-4(3H)-one) should be observed.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
Drying: Dry the product under vacuum or in a desiccator. The resulting 1,2,3-benzotriazin-4(3H)-one is typically used in the next step without further purification.
Part B: N-Alkylation to Yield 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 1,2,3-benzotriazin-4(3H)-one (5 mmol) and potassium carbonate (K₂CO₃, 7.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).
Alkylation: Add 2-iodopropane (isopropyl iodide, 6 mmol) to the suspension.
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic workflow for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Application I: Anticancer Activity
Scientific Rationale
The 1,2,3-benzotriazin-4-one scaffold is a recurring motif in the design of novel anticancer agents.[3][8] Derivatives have demonstrated cytotoxicity against various human cancer cell lines, including lung, liver, breast, and colon cancer.[9][10] For instance, a series of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides, which includes an isopropyl-containing analog, were synthesized as potential inhibitors of HepG2 liver carcinoma.[8] The mechanism of action for this class of compounds is not fully elucidated but may involve the induction of apoptosis, generation of reactive oxygen species (ROS), and DNA damage.[10] Given these precedents, evaluating 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one for its cytotoxic effects is a logical and promising research direction.
Protocol 2: MTT Cell Viability Assay for Cytotoxicity Screening
This protocol outlines a standard colorimetric assay to measure the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following exposure to a test compound.[5][7]
Principle: Metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[7]
Materials:
Test Compound: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[5]
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
96-well flat-bottom sterile microplates.
Procedure:
Cell Seeding:
Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh culture medium.
Plate cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
Compound Treatment:
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7]
Return the plate to the incubator for 2-4 hours. During this time, viable cells will form purple formazan crystals. Monitor for crystal formation under a microscope.
Formazan Solubilization:
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
Add 100 µL of DMSO to each well to dissolve the crystals.[12]
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[5]
Absorbance Measurement:
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance.[5]
Data Analysis:
Subtract the average OD of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration using the formula:
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) × 100
Plot the % Viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for the MTT Cell Viability Assay.
Application II: Anti-inflammatory Activity
Scientific Rationale
Inflammation is a critical physiological process implicated in numerous diseases. While the 1,2,3-benzotriazin-4-one core itself has been noted for anti-inflammatory potential, a compelling parallel can be drawn from the structurally related 1,2-benzothiazine-1,1-dioxide scaffold.[3][13] Studies have shown that 3-isopropyl-substituted 1,2-benzothiazine derivatives are potent non-steroidal anti-inflammatory agents (NSAIDs) with reduced ulcerogenic side effects compared to standard drugs like piroxicam.[14] This suggests that the isopropyl group at the 3-position may be a favorable substitution for anti-inflammatory activity, making 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one a prime candidate for evaluation.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[15][16]
Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin. The late phase (2.5-6 hours) is primarily driven by the overproduction of prostaglandins, mediated by the COX-2 enzyme, and involves neutrophil infiltration.[15][17] The efficacy of an anti-inflammatory agent is determined by its ability to reduce the resulting paw edema (swelling).
Materials:
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Test Compound: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Positive Control: Indomethacin or Phenylbutazone.[17][18]
Inducing Agent: 1% (w/v) solution of λ-Carrageenan in sterile 0.9% saline.
Vehicle: e.g., 0.5% Carboxymethyl cellulose (CMC) or 5% Tween 80 in saline.[18]
Equipment: Plethysmometer or digital calipers, oral gavage needles, syringes.
Procedure:
Animal Acclimatization and Grouping:
Acclimatize animals to laboratory conditions for at least one week.[17]
Fast animals overnight before the experiment, with free access to water.
Randomly divide rats into groups (n=6 per group):
Group I: Vehicle Control
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg)
Baseline Measurement:
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before drug administration.
Drug Administration:
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[19]
Induction of Inflammation:
One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]
Measurement of Paw Edema:
Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour mark:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] × 100
Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.
Key phases of carrageenan-induced inflammation.
Application III: Nematicidal Activity
Scientific Rationale
One of the most extensively documented applications of the 1,2,3-benzotriazin-4-one scaffold is in agriculture as nematicides.[20][21] Numerous derivatives have shown remarkable in vivo efficacy against plant-parasitic root-knot nematodes, such as Meloidogyne incognita, which cause significant crop damage worldwide.[22] Interestingly, many of these compounds show high activity in soil-based assays but little to no direct toxicity in in vitro tests, suggesting a complex mechanism of action.[20] This could involve the induction of systemic acquired resistance in the host plant or metabolic activation of the compound within the plant or soil environment. Investigating 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one in this context could lead to the development of novel crop protection agents.
Protocol 4: In Vivo Nematicidal Assay Against M. incognita
This protocol describes a laboratory method to assess the ability of a test compound to protect a host plant from nematode infection.
Principle: The efficacy of the nematicide is evaluated by treating nematode-infected soil or plants with the test compound and measuring the subsequent reduction in root galling compared to untreated controls. The number of galls on the root system is a direct indicator of the severity of the infection.[20]
Materials:
Host Plant: Cucumber (Cucumis sativus) or tomato (Solanum lycopersicum) seedlings.
Nematode: Second-stage juveniles (J2) of Meloidogyne incognita.
Test Compound: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Positive Control: A commercial nematicide (e.g., Abamectin).
Potting Medium: Sterilized sandy loam soil.
Growth Chamber or Greenhouse.
Procedure:
Plant Preparation:
Sow cucumber or tomato seeds in pots containing sterilized soil.
Grow the seedlings in a controlled environment (e.g., 25-30°C, 14h light/10h dark cycle) until they reach the two-leaf stage.
Nematode Inoculation:
Inoculate the soil around the base of each seedling with a suspension of M. incognita J2 (approximately 200-300 J2s per plant).
Compound Application (Soil Drench Method):
Prepare aqueous solutions/suspensions of the test compound at various concentrations (e.g., 1, 5, 10 mg/L) using a small amount of acetone and Tween-20 to aid dissolution.
Two to three days after nematode inoculation, drench the soil of each pot with an equal volume (e.g., 20 mL) of the respective treatment solution (vehicle control, positive control, or test compound).
Incubation:
Maintain the treated plants in the growth chamber for 25-30 days to allow for nematode infection and gall formation. Water as needed.
Assessment:
After the incubation period, carefully uproot each plant and gently wash the soil from the roots.
Count the number of galls (root-knots) on the entire root system of each plant.
Data Analysis:
Calculate the average number of galls per plant for each treatment group.
Determine the percentage of control efficacy using the formula:
% Efficacy = [(Avg. Galls_control - Avg. Galls_treated) / Avg. Galls_control] × 100
Summary of Biological Potential
The 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one molecule stands as an intriguing target for medicinal and agrochemical research. Based on the established activities of its chemical class, it holds potential in several key areas. The table below summarizes the primary applications and the rationale for investigation.
Application Area
Rationale & Key Activities of the Scaffold
Relevant Assay Protocol
Oncology
Derivatives show cytotoxicity against various cancer cell lines; N-isopropyl acetamide analog synthesized.[8]
MTT Cell Viability Assay
Inflammation
Related isopropyl-substituted heterocycles show potent anti-inflammatory effects with good safety profiles.[14]
Carrageenan-Induced Paw Edema
Nematode Control
The scaffold is a well-established platform for potent in vivo nematicides against M. incognita.[20][22]
In Vivo Root-Knot Assay
Antidiabetic
Sulfonamide derivatives of the scaffold are potent inhibitors of α-glucosidase.
In Vitro α-Glucosidase Inhibition Assay
References
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Bio-protocol. (2017). Carrageenan-induced paw edema assay. Retrieved from [Link]
Bio-protocol. (2022). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
Bio-protocol. (2021). Carrageenan-Induced Paw Edema. Retrieved from [Link]
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
Khalid, Z., et al. (2021). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]
Journal of Medicinal Chemistry. (1987). Thromboxane synthetase inhibitors and antihypertensive agents. 4. N-[(1H-imidazol-1-yl)alkyl] derivatives of quinazoline-2,4(1H,3H)-diones, quinazolin-4(3H)-ones, and 1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]
Wang, M., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(31), 6951–6956. Retrieved from [Link]
Abdel-Gawad, H., et al. (2002). Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat. European Journal of Pharmaceutical Sciences, 16(4-5), 221-228. Retrieved from [Link]
ResearchGate. (n.d.). Design, structural derivation, and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1368. Retrieved from [Link]
Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375. Retrieved from [Link]
Hussien, H. Y. (2025). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences, 4(1), 17-25. Retrieved from [Link]
Xu, X., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][5][6][7]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. Retrieved from [Link]
Mohammadi Ziarani, G., et al. (2018). Chemistry and Biological Activity of[5][6][7]-Benzotriazine Derivatives. Current Organic Chemistry, 22. Retrieved from [Link]
Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 559-562. Retrieved from [Link]
Google Patents. (n.d.). WO2013064460A1 - Compounds with nematicidal activity.
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][15]oxazin-3(4H). Retrieved from [Link]
Liu, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. Retrieved from [Link]
The Plant Pathology Journal. (2022). A Review of the Potency of Plant Extracts and Compounds from Key Families as an Alternative to Synthetic Nematicides: History, Efficacy, and Current Developments. Retrieved from [Link]
Liu, X., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520. Retrieved from [Link]
Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]
ResearchGate. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]
MDPI. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
MDPI. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Retrieved from [Link]
Standard operating procedures for handling 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Application Notes & Protocols: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one Introduction & Scientific Context The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal and industrial chemistr...
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal and industrial chemistry.[1] These structures serve as versatile building blocks for a range of more complex molecules, including those with applications as anesthetics, antidepressants, and agrochemicals.[2][3] The N-3 position of the benzotriazinone ring is a key site for substitution, allowing for the modulation of the molecule's physicochemical and pharmacological properties.
This document provides detailed standard operating procedures for the handling, synthesis, and application of a specific derivative, 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one . As a Senior Application Scientist, this guide is designed to provide not just a sequence of steps, but the underlying scientific rationale for these procedures, ensuring both safety and experimental success for researchers in drug development and organic synthesis. The protocols herein are built upon established principles for handling related heterocyclic compounds and are supported by authoritative data.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its safe and effective use.
Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited water solubility expected.
General chemical principles
Hazard Identification and Safety Protocols
Trustworthiness: This section outlines a self-validating safety system. Adherence to these protocols is mandatory to mitigate risks associated with this class of compounds. The hazard information is based on the parent compound, 1,2,3-benzotriazin-4-one, and standard precautions for novel chemical entities should be observed.
GHS Hazard Classification (Based on Parent Compound)
A multi-layered PPE approach is critical. The causality is simple: prevent all routes of exposure—dermal, ocular, and respiratory.
Engineering Controls: All manipulations of solid material or solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The work station should be well-ventilated.[7]
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling stock solutions. Always wash hands thoroughly with soap and water after handling.[7]
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure no skin is exposed.
First Aid Measures
In the event of exposure, immediate and correct action is critical.
If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water and immediately call a poison control center or physician for guidance.[5]
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][8]
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[8]
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Waste Disposal
Dispose of all waste containing 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one as hazardous chemical waste.[5] It must be disposed of in an approved waste disposal plant, in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.[9]
Storage and Handling
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Handling: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the laboratory.[10] Ensure all containers are properly labeled. Wash hands and any exposed skin thoroughly after handling.
Synthesis and Experimental Protocols
Expertise & Experience: The synthesis of N-substituted benzotriazinones is a well-established field. The protocols below are based on common and robust synthetic routes, primarily the alkylation of a precursor or the cyclization of a substituted anthranilamide.[11][12]
Synthetic Workflow Overview
The synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one can be approached via two primary, validated routes as illustrated below. Route A, the direct alkylation, is often preferred for its simplicity when the parent benzotriazinone is available. Route B is a de novo synthesis that builds the heterocyclic core.
Caption: Primary synthetic routes to 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Protocol: De Novo Synthesis from Isatoic Anhydride (Route B)
This method builds the molecule from commercially available starting materials and is highly adaptable. The key transformation is the reaction of isatoic anhydride with a primary amine, which proceeds with decarboxylation to form an N-substituted 2-aminobenzamide intermediate.[11]
Materials:
Isatoic Anhydride
Isopropylamine
Sodium Nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Water (Deionized)
Standard laboratory glassware and magnetic stirrer
Procedure:
Intermediate Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend isatoic anhydride (1.0 eq) in a suitable solvent like ethanol.
Slowly add isopropylamine (1.1 eq) to the suspension at room temperature. The reaction is often accompanied by the evolution of CO₂, so ensure adequate ventilation (fume hood).
Stir the reaction mixture for 2-4 hours at room temperature, or until TLC analysis indicates the consumption of isatoic anhydride.
Remove the solvent under reduced pressure to yield the crude 2-amino-N-isopropylbenzamide intermediate. This intermediate can be purified by recrystallization or used directly in the next step.
Diazotization and Cyclization: Dissolve the crude intermediate (1.0 eq) in a mixture of concentrated HCl and water at 0°C (ice bath).
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
Stir the reaction mixture at 0-5°C for 1 hour. The formation of a precipitate indicates the product is forming.
Isolation and Purification: Collect the solid product by vacuum filtration.
Wash the solid with cold water to remove any inorganic salts.
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Application Notes: Use as a Synthetic Intermediate
Authoritative Grounding: 1,2,3-benzotriazin-4(3H)-ones are valuable precursors for creating other heterocyclic systems through denitrogenative reactions.[1] These reactions, often catalyzed by transition metals or mediated by light, release N₂ gas and generate a reactive intermediate that can be trapped by various partners.[1][2]
This protocol demonstrates the use of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one as a building block for synthesizing N-isopropyl quinazolinones, another important heterocyclic motif.
Materials:
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
An alkyne (e.g., diphenylacetylene)
A transition metal catalyst (e.g., a rhodium or ruthenium complex)
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Inert atmosphere setup (Schlenk line or glovebox)
Workflow Diagram:
Caption: Workflow for denitrogenative annulation reaction.
Procedure:
Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq), the alkyne (1.2 eq), and the metal catalyst (e.g., 5 mol%) to an oven-dried reaction vessel.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120°C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Workup: Cool the reaction mixture to room temperature. Filter it through a pad of celite or silica to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired annulated product.
References
Taylor & Francis. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. [Link]
Coppola, G. M. (1997). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. ACS Omega. [Link]
ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). [Link]
Springer. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
ResearchGate. 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. [Link]
NTU Journal. (2025). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. [Link]
National Center for Biotechnology Information. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]
ResearchGate. Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. [Link]
ResearchGate. Chemistry and Biological Activity of[11][12][13]-Benzotriazine Derivatives. [Link]
ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing physicochemical challenges with 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing physicochemical challenges with 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one .
As a highly lipophilic, neutral heterocyclic compound, it frequently exhibits "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) characteristics, leading to erratic assay results and formulation failures. This guide synthesizes structural causality with field-proven methodologies to help you achieve reliable solubilization.
Part 1: Structural Causality & Troubleshooting FAQs
Q1: I tried adjusting the pH of my buffer to 9.0 to dissolve the compound, but it still precipitated. Why did this fail when it works for similar molecules?
The Causality: You are likely comparing your compound to the parent scaffold, 1,2,3-benzotriazin-4(3H)-one. The parent compound possesses an acidic proton at the N3 position (pKa ~9), which allows it to form water-soluble salts in alkaline solutions[1]. However, your specific derivative is alkylated at this exact position with an isopropyl group. This substitution abolishes the ionizable proton, converting the molecule into a neutral, aprotic structure. Because it cannot ionize, pH adjustment will have absolutely zero effect on its aqueous solubility. You must abandon pH-shifting and rely on cosolvents, complexation, or lipid-based systems[2].
Q2: What is the most reliable way to prepare a stock solution for in vitro biochemical and cell-based assays?
The Causality: For neutral, lipophilic compounds, the crystal lattice must be disrupted by a solvent with a low dielectric constant. 100% Dimethyl sulfoxide (DMSO) is the gold standard.
The Fix: Prepare a highly concentrated stock (e.g., 10 mM or 50 mM) in 100% anhydrous DMSO. However, when dosing into your aqueous assay buffer, the final DMSO concentration must not exceed 0.1% to 1.0% to prevent cellular toxicity and artifactual aggregation[2]. If the compound crashes out upon dilution into the buffer, you are exceeding its kinetic solubility limit and must switch to a formulation strategy (see Q3).
Q3: My cell-based assay results are highly erratic (high standard deviations). Could this be a solubility issue?
The Causality: Yes. When a lipophilic compound is diluted from a DMSO stock into an aqueous buffer, it often forms nano-precipitates or colloidal aggregates rather than a true solution. These aggregates can non-specifically bind to proteins, sequester the compound, or artificially scatter light in fluorescence/absorbance assays.
The Fix: Validate your assay solutions using Dynamic Light Scattering (DLS) or by checking for the Tyndall effect (shining a laser pointer through the tube; a visible beam indicates colloidal suspension, not a true solution).
Q4: How do I formulate this compound for in vivo animal dosing (e.g., IV or oral gavage) without using toxic levels of DMSO?
The Causality: Systemic administration requires true solutions to prevent embolisms (for IV) or erratic absorption (for oral). Because the isopropyl group provides a bulky, hydrophobic moiety, it is an excellent candidate for encapsulation within the hydrophobic cavity of cyclodextrins[3]. Alternatively, a cosolvent/surfactant mixture can be used to form thermodynamically stable micelles[4].
Part 2: Solubilization Strategies & Quantitative Data
The following table summarizes the recommended excipient systems for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one, balancing solubility enhancement with biological tolerability.
Hydrophobic cavity encapsulates the isopropyl/aromatic moiety
Safe for IV/Oral in animals
Moderate to High
Micellar
5% DMSO + 40% PEG400 + 5% Tween 80
Surfactant micelles trap the lipophilic compound
<10% total surfactants (In vivo)
Moderate
Nanosuspension
Wet milling in 0.5% CMC / 0.1% Tween 80
Drastically increases surface area for dissolution rate
Oral gavage (High dose)
Very High (Apparent)
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a Cyclodextrin Inclusion Complex (For IV/Oral Dosing)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for trapping bulky hydrophobic groups like the isopropyl-benzotriazinone core[5]. This protocol ensures thermodynamic equilibrium.
Preparation of Vehicle: Weigh 200 mg of HP-β-CD and dissolve it completely in 1 mL of sterile saline to create a 20% (w/v) solution.
API Addition: Add 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one powder incrementally (e.g., 2 mg at a time) to the vehicle.
Energy Input: Sonicate the suspension in a water bath at 37°C for 30 minutes to disrupt the initial crystal lattice and promote cavity inclusion.
Equilibration (Critical Step): Place the vial on an orbital shaker at 300 RPM for 24 hours at room temperature. Causality: Complexation is an equilibrium process; premature use will result in precipitation.
Validation & Clarification: Centrifuge the mixture at 10,000 × g for 10 minutes. The pellet contains uncomplexed "brick dust."
Sterilization: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter. The resulting filtrate is a true, self-validated solution ready for dosing.
Protocol B: Co-Solvent / Surfactant Formulation (For IP Injection)
If cyclodextrins are unavailable, use this kinetically stabilized micellar system[4].
Stock Generation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mg/mL.
Surfactant Phase: In a separate sterile vial, mix 400 µL of PEG400 and 50 µL of Tween 80. Vortex until homogeneous.
Primary Mixing: Add 50 µL of the DMSO stock to the PEG/Tween mixture. Vortex vigorously for 60 seconds. Note: The compound must be fully soluble in this intermediate phase.
Aqueous Quench: Slowly add 500 µL of PBS (Phosphate Buffered Saline) dropwise while continuously vortexing. Causality: Rapid addition of water causes localized supersaturation and irreversible precipitation. Dropwise addition ensures the surfactants have time to form protective micelles around the compound.
Part 4: Solubility Troubleshooting Workflow
Decision tree for solubilizing neutral, lipophilic benzotriazinone derivatives.
References
PubChem: 1,2,3-Benzotriazin-4-one Compound Summary. National Center for Biotechnology Information.[Link]
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]
Reducing byproduct formation in 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one condensation
Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically designed for drug development professionals and synthetic chemists working with 1,2,3-benzotriazin-4(3H)-one derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically designed for drug development professionals and synthetic chemists working with 1,2,3-benzotriazin-4(3H)-one derivatives.
The denitrogenative condensation of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one is a powerful, atom-economical route to access complex N-heterocycles such as isoquinolones and isoindolinones. The reaction is driven by the extrusion of environmentally benign molecular nitrogen, which generates a highly reactive five-membered palladacycle or diradical intermediate, depending on the catalytic regime[1]. While this enables the synthesis of biologically relevant scaffolds, the transient nature of these intermediates often leads to competing byproduct pathways, including dimerization and hydrogen-atom transfer (HAT) side reactions[2].
Below is our comprehensive troubleshooting guide to help you suppress byproduct formation and optimize your condensation workflows.
Pathway Visualization: Denitrogenation & Competing Side Reactions
Mechanistic pathways of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one denitrogenation and side reactions.
Troubleshooting FAQs
Q1: Why am I observing high levels of quinazolino[3,2-c][1,2,3]benzotriazinone during the condensation?A1: This is a classic concentration-dependent dimerization byproduct. When 3-isopropyl-1,2,3-benzotriazin-4(3H)-one undergoes thermal or catalytic denitrogenation, the resulting reactive intermediate can undergo a nucleophilic attack by an unreacted molecule of the starting triazinone[3]. This pathway outcompetes the desired cross-coupling if the steady-state concentration of the starting material is too high relative to the coupling partner.
Causality & Solution: To suppress this, you must manipulate the kinetics. Implement a slow-addition protocol (e.g., using a syringe pump) for the 3-isopropyl-1,2,3-benzotriazin-4(3H)-one to keep its steady-state concentration near zero. Ensure your coupling partner is present in the reaction flask in a slight molar excess (1.5–2.0 equiv).
Q2: My LC-MS shows a major byproduct at m/z 179 [M+H]⁺. How do I eliminate this?A2: A mass of 179 [M+H]⁺ corresponds to N-isopropyl-2-aminobenzamide (the ring-opened anthranilamide derivative). This is caused by adventitious moisture or unintended hydrogen atom transfer (HAT) from the solvent. Following the extrusion of N₂, the intermediate is highly susceptible to protonation or hydrogen abstraction before it can be trapped by the coupling partner[2].
Causality & Solution: If performing a photocatalytic or radical-based denitrogenation, avoid solvents with low bond dissociation energies (BDE) that readily act as H-donors (e.g., THF or toluene). Switch to a more robust, non-coordinating solvent like anhydrous 1,2-dichloroethane (DCE) or acetonitrile, and ensure strictly anhydrous Schlenk conditions.
Q3: The denitrogenative annulation with terminal alkynes is stalling at 40% conversion. Adding more Pd catalyst doesn't help. What is the cause?A3: Stalled conversions in metal-catalyzed denitrogenative transannulations are rarely due to low catalyst loading. Instead, they are frequently linked to catalyst poisoning by the extruded nitrogen gas. Furthermore, if the reaction temperature is below the activation barrier for N₂ extrusion (typically >80°C for Pd-catalyzed routes), the intermediate palladacycle accumulates and undergoes off-pathway degradation[1].
Causality & Solution: Trapped N₂ in a closed system shifts the equilibrium, inhibiting further denitrogenation. Perform the reaction under a positive flow of Argon with a reflux condenser, or periodically vent the vessel. Increase the temperature to 100°C to facilitate rapid, irreversible N₂ extrusion.
Quantitative Data: Impact of Optimization on Byproduct Suppression
The table below summarizes the causal relationship between reaction parameters and the distribution of products during the Pd-catalyzed condensation of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one with phenylacetylene.
This step-by-step methodology is designed as a self-validating system. Internal visual and physical cues are embedded to ensure the reaction is proceeding on-pathway.
Objective: Synthesize N-isopropyl isoquinolone derivatives via Pd-catalyzed condensation with <5% byproduct formation.
In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and the terminal alkyne coupling partner (1.5 equiv).
Add 2.0 mL of anhydrous, degassed 1,2-dichloroethane (DCE).
Validation Check: The solution should transition from a pale yellow suspension to a clear, deep orange/red homogeneous solution after 5 minutes of stirring, indicating successful formation of the active Pd(0) complex.
Step 2: Substrate Delivery (Critical for Dimer Suppression)
Seal the Schlenk tube, transfer it to a fume hood, and connect it to a Schlenk line under a positive pressure of Argon. Attach an oil bubbler to the exhaust line.
Dissolve 3-isopropyl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv, 0.5 mmol) in 3.0 mL of anhydrous DCE. Load this solution into a gas-tight syringe.
Heat the Schlenk tube to 100°C.
Using a syringe pump, add the triazinone solution dropwise over exactly 2 hours directly into the heated mixture.
Validation Check: Monitor the oil bubbler. You should observe a steady, slow evolution of gas (N₂) corresponding to the drop rate. If bubbling stops while the syringe pump is still running, the catalyst has deactivated.
Step 3: Reaction Completion & Workup
Following the complete addition, stir the reaction mixture for an additional 2 hours at 100°C.
Validation Check: Perform a TLC or LC-MS analysis. The starting material (m/z 189) should be completely absent.
Cool the mixture to room temperature, filter through a short pad of Celite (eluting with ethyl acetate to remove Pd black), and concentrate under reduced pressure.
Purify the crude residue via silica gel flash column chromatography to isolate the pure N-isopropyl isoquinolone.
References
1,2,3-Benzotriazin-4(3H)
Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems
Journal of the Chemical Society, Perkin Transactions 1
Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift
The Journal of Organic Chemistry (ACS)
Technical Support Center: HPLC Mobile Phase Optimization for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting steps for developing and optimizing an HPLC method for the analysis of 3-Isopropyl-1,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting steps for developing and optimizing an HPLC method for the analysis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one. The content is structured to address common questions and challenges in a direct, question-and-answer format, grounded in established chromatographic principles.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses the initial steps and decisions required to build a robust HPLC method from the ground up.
Q1: What are the key physicochemical properties of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one that I should consider for HPLC analysis?
A1: Understanding the analyte's properties is the cornerstone of successful method development. For 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one, the critical parameters are its polarity (logP), acidity/basicity (pKa), and UV absorbance. While specific experimental data for this exact molecule may be limited, we can infer its properties from the parent compound, 1,2,3-Benzotriazin-4-one, and the effect of the isopropyl substitution.
The N-H proton is weakly acidic. To ensure the analyte is in a single, non-ionized form for sharp, reproducible peaks, the mobile phase pH should be controlled and kept at least 2 units below the pKa. A pH of <6 is recommended.[3]
UV detection is highly suitable. A UV scan should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q2: How do I select an appropriate HPLC column for this analysis?
A2: Based on the estimated logP, a Reverse-Phase (RP) column is the correct choice.
Stationary Phase: A C18 (L1) column is the most common and versatile starting point for moderately non-polar analytes. It provides sufficient hydrophobic retention. If retention is too strong, a C8 (L7) column can be considered.
Particle Size & Dimensions: For standard HPLC systems, a column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure. For UHPLC systems, a sub-2 µm particle column will provide higher resolution and faster analysis times.
Endcapping: Given the benzotriazinone structure contains nitrogen atoms that can interact with silica, using a modern, high-purity, end-capped silica column is crucial to prevent peak tailing caused by interaction with residual silanol groups.[6]
Q3: What is a good starting mobile phase composition and flow rate?
A3: A logical starting point involves a simple gradient to scout for the appropriate solvent strength, followed by optimization.
Solvents: Begin with HPLC-grade Acetonitrile (ACN) and Water. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency at low wavelengths.[7][8]
Aqueous Phase Modifier: To control the analyte's ionization state (pKa ~8.2), the mobile phase must be buffered or acidified. Adding 0.1% formic acid or phosphoric acid to the water is a standard practice to bring the pH to a range of 2.5-3.5.[3][9] This ensures the analyte is protonated and peak shape is improved.
Starting Gradient:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
From this initial run, you can determine the approximate percentage of ACN at which your compound elutes and then develop an optimized isocratic or a shallower gradient method around that composition. The ideal retention factor (k) should be between 2 and 10.[3]
Q4: How do I select the optimal detection wavelength?
A4: Use a Diode Array Detector (DAD) or a tunable UV detector.
Prepare a standard solution of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one in your initial mobile phase.
Inject the standard and acquire a UV spectrum from 200-400 nm.
Identify the wavelength of maximum absorbance (λmax). Benzotriazole derivatives often have multiple absorbance maxima.[4][5] Choose the λmax that provides the best sensitivity and is free from potential solvent or matrix interference.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method optimization and routine analysis.
Q: My peak is tailing or showing poor symmetry. What are the causes and solutions?
A: Peak tailing is one of the most common issues in HPLC and typically points to secondary, undesirable interactions between the analyte and the stationary phase.[6]
Potential Causes & Solutions:
Silanol Interactions (Most Common Cause): The nitrogen atoms in your analyte can interact with acidic silanol groups (-Si-OH) on the silica surface of the column, causing tailing.[6]
Solution 1: Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 with 0.1% formic or phosphoric acid). At this pH, the silanol groups are not ionized, minimizing the secondary interaction.
Solution 2: Use a Base-Deactivated Column: Employ a modern column specifically designed with low silanol activity or one that is "base-deactivated."
Solution 3: Increase Buffer Strength: A slightly higher buffer concentration (e.g., 25-50 mM) can sometimes help shield the silanol interactions.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.
Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Degradation: Strongly retained compounds from previous injections or a void at the column inlet can cause peak distortion.
Solution: Flush the column with a strong solvent (e.g., 100% isopropanol).[10] If the problem persists, replace the guard column or the analytical column.
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Q: My retention time is drifting or unstable. Why is this happening and how can I fix it?
A: Retention time stability is critical for reliable quantification. Drifting retention times usually indicate a change in the system's conditions.[10]
Potential Causes & Solutions:
Inadequate Column Equilibration: This is the most frequent cause. The column needs sufficient time to equilibrate with the mobile phase after a gradient run or when first installed.
Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[10]
Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile organic component or improper mixing.
Solution: Always use freshly prepared mobile phase.[10] Keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly.
Temperature Fluctuations: Column temperature affects solvent viscosity and separation kinetics.
Solution: Use a thermostatted column oven to maintain a constant temperature (e.g., 30-40 °C). This will improve reproducibility.[10]
Pump Issues or Leaks: Inconsistent flow from the pump or a small leak in the system will cause pressure fluctuations and retention time drift.
Solution: Check for any visible leaks at fittings.[11] Monitor the system pressure; if it's fluctuating rhythmically, this may indicate a need to purge the pump or service the check valves.
Q: I'm seeing high system backpressure. What are the common causes?
A: A sudden increase in backpressure is a sign of a blockage in the system.
Potential Causes & Solutions:
Blocked Column Frit: Particulates from the sample or precipitated buffer can clog the inlet frit of the column.
Solution: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[12] Use an in-line filter or a guard column to protect the analytical column. You can try back-flushing the column (disconnected from the detector) to dislodge the blockage.
Precipitated Buffer: If you are using a buffer (like phosphate) and mix it with a high concentration of organic solvent, it can precipitate.
Solution: Ensure your chosen buffer is soluble in the highest organic percentage of your mobile phase. Acetic acid or formic acid are highly soluble in acetonitrile and are less likely to cause this issue.
Blockage Elsewhere: The blockage could be in the injector, tubing, or guard column.
Solution: Systematically isolate the problem. Remove the column and replace it with a union. If the pressure returns to normal, the column is the issue. If not, check components upstream (injector, tubing).
Q: How do I improve the separation between my analyte and a co-eluting impurity?
A: Improving resolution requires changing the selectivity of the chromatographic system.
Potential Causes & Solutions:
Suboptimal Organic Modifier: Different organic solvents interact with analytes differently.
Solution: Change the organic modifier. If you are using acetonitrile, try methanol, or a ternary mixture. Methanol and acetonitrile have different solvent properties and can significantly alter selectivity.[3]
Organic Modifier
Selectivity Characteristics
Viscosity
Acetonitrile
Good for dipole-dipole interactions, low viscosity, good UV transparency.[3]
Low
Methanol
Acts as a proton donor, can form hydrogen bonds, more viscous than ACN.[3]
Higher
Incorrect Mobile Phase pH: If the impurity and your analyte have different pKa values, a small change in pH can drastically alter their relative retention times.
Solution: Adjust the mobile phase pH. Try analyzing at pH 3, 4, and 5 (staying within the column's stable range) to see how the selectivity changes. A pH near the pKa of one of the compounds will cause the largest change in its retention.[3]
Insufficient Efficiency: The peaks may be too broad to be resolved.
Solution: Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates (N).
Experimental Protocol: Mobile Phase Preparation
Objective: To prepare 1 L of a 90:10 (v/v) Water:Acetonitrile mobile phase with 0.1% formic acid.
Materials:
HPLC-grade Water (1 L)
HPLC-grade Acetonitrile (1 L)
High-purity Formic Acid
1 L graduated cylinder
1 L clean, glass solvent bottle
Procedure:
Measure 900 mL of HPLC-grade water using a clean graduated cylinder and pour it into the 1 L solvent bottle.
Carefully add 1 mL of formic acid to the water.
Measure 100 mL of HPLC-grade acetonitrile using a clean graduated cylinder.
Add the acetonitrile to the solvent bottle containing the acidified water.
Cap the bottle and swirl gently to mix thoroughly.
Degas the mobile phase before use by sonicating for 10-15 minutes or using an in-line degasser to prevent air bubbles in the system.[10]
Label the bottle clearly with the composition, date, and your initials.
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
Scribd. (n.d.). HPLC Optimization of Mobile Phases.
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
ResearchGate. (2025, August 7). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
CoLab.ws. (2018, April 9). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
ResearchGate. (2020, August 23). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT.
ResearchGate. (2013, May). Common HPLC solvents and their important properties.
MDPI. (2020, September 14). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
Cheméo. (n.d.). Chemical Properties of 1,2,3-Benzotriazine-4(3h)-one, 6-nitro- (CAS 91532-29-5).
ResearchGate. (2018, October 29). Chemistry and Biological Activity of[10][13][14]-Benzotriazine Derivatives. Retrieved from ResearchGate.
Shodex. (n.d.). Solubility of Solvents.
Kanto Chemical Co., Inc. (n.d.). Solvents for HPLC LC_MS LC_MS_MS.
Journal of Medicinal and Chemical Sciences. (2022, September 29). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from Journal of Medicinal and Chemical Sciences.
BPB Reports. (2026, January 12). Occurrence of Benzotriazole-Based UV Absorbers in Japanese Household Dust.
RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
MDPI. (2022, May 23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation.
FUJIFILM Wako Chemicals. (n.d.). Solvents for Liquid Chromatography.
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole.
ResearchGate. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole.
Best solvents for maximizing 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one stability
Welcome to the technical support center for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maxim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maximizing the stability of this compound in solution. By understanding the potential degradation pathways and implementing systematic evaluation protocols, you can ensure the integrity and reproducibility of your experiments.
Introduction: The Stability Challenge
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one, like many heterocyclic compounds, can be susceptible to degradation under various conditions. The choice of solvent is not merely a matter of solubility but a critical parameter that can dictate the compound's shelf-life in solution and its behavior in downstream applications. This guide provides a framework for selecting the optimal solvent and storage conditions to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one in solution?
A1: The primary factors are hydrolysis, oxidation, and photolysis.
Hydrolysis: The benzotriazinone ring can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]
Oxidation: The molecule may be sensitive to oxidative degradation, particularly in the presence of dissolved oxygen or oxidizing agents.
Photolysis: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[3][4][5] Studies on related benzotriazine structures have shown significant photodegradation.[4]
Q2: What are the general recommendations for storing solutions of this compound?
A2: Based on the safety data sheets of related compounds, solutions should be stored in tightly sealed containers, protected from light, and kept in a cool, well-ventilated area.[6] For long-term storage, refrigeration or freezing is recommended, provided the solvent system is compatible with these temperatures.
Q3: Are there any known incompatible solvents or reagents?
A3: Strong oxidizing agents should be avoided. Additionally, strongly acidic or basic aqueous solutions are likely to promote hydrolysis and should be used with caution and for the shortest possible time.
Troubleshooting Guide: Solvent Selection and Stability Issues
This section provides a structured approach to identifying and resolving stability problems.
Initial Solvent Selection Workflow
The following diagram outlines a systematic process for selecting an appropriate solvent system.
Caption: Workflow for solvent selection to maximize stability.
Troubleshooting Unexpected Results
Issue
Potential Cause
Recommended Action
Loss of compound potency over a short time in solution.
The solvent may be promoting degradation (e.g., hydrolysis in aqueous-containing solvents).
Re-evaluate the solvent choice using the workflow above. Consider using anhydrous aprotic solvents if possible.
Appearance of new peaks in HPLC analysis.
These are likely degradation products.
Perform a forced degradation study to identify the conditions (acid, base, light, oxidation) that produce these peaks. This will help to understand the degradation pathway and how to avoid it.
Inconsistent results between experiments.
This could be due to variations in solution preparation and storage (e.g., exposure to light, temperature fluctuations).
Standardize solution preparation and storage protocols. Prepare fresh solutions for each experiment whenever possible.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify its potential degradation pathways and to develop a stability-indicating analytical method.[1][2][3]
Objective: To determine the susceptibility of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one to hydrolysis, oxidation, and photolysis in a chosen solvent.
Materials:
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Solvent of choice (e.g., Acetonitrile:Water 50:50)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Stress Condition
Procedure
Incubation
Acid Hydrolysis
Mix equal volumes of stock solution and 0.1 M HCl.
60°C for 24 hours (or until 5-20% degradation is observed).
Base Hydrolysis
Mix equal volumes of stock solution and 0.1 M NaOH.
Room temperature for 24 hours (or until 5-20% degradation is observed).
Oxidation
Mix equal volumes of stock solution and 3% H₂O₂.
Room temperature for 24 hours (or until 5-20% degradation is observed).
Thermal
Heat the stock solution.
60°C in the dark.
Photolytic
Expose the stock solution to a calibrated light source providing both UV and visible light.
As per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Control
Store the stock solution under normal laboratory conditions, protected from light.
Same duration as the stress tests.
Sample Analysis: At appropriate time points, withdraw an aliquot from each vial, neutralize the acidic and basic samples if necessary, and analyze by HPLC or LC-MS.
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation of the parent compound and note the retention times and peak areas of any new peaks (degradants).
Expected Outcome: This study will reveal which conditions are most detrimental to the compound's stability in the chosen solvent, guiding the selection of appropriate storage and handling procedures.
Summary of Recommended Solvents for Initial Screening
Based on general chemical principles, the following solvents are recommended for initial solubility and stability screening. They are ordered from generally more inert to more reactive.
Generally good choices. DMSO can be hygroscopic and may contain water.
Protic, Non-aqueous
Ethanol (EtOH), Methanol (MeOH)
Can act as nucleophiles, but generally less reactive than water.
Aqueous/Buffers
Water, Phosphate Buffered Saline (PBS)
High risk of hydrolysis, especially at non-neutral pH. Use of buffers is critical to control pH.
Conclusion
References
SAFETY DATA SHEET - TCI Chemicals. (2025, November 7).
Safety Data Sheet. (n.d.).
SAFETY DATA SHEET. (2025, September 15).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Journal of Drug Delivery and Therapeutics.
Forced degradation studies. (2016, December 14). MedCrave online.
First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5379. (2012, June 11).
Forced Degradation – A Review. (2022, November 30).
Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology.
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). PubMed Central.
1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. (n.d.).
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). Organic Chemistry Portal.
Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. (2014, September 11). PubMed.
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021, June 8). PubMed Central.
Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. (2025, March 31). NTU Journal.
Thermolysis of 1,2,3-benzotriazin-4(3H)-one. (n.d.). Journal of the Chemical Society C.
Chemistry and Biological Activity of[6][7]-Benzotriazine Derivatives. (2018, October 29). ResearchGate.
Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2024, January 16).
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023, February 11). PubMed.
Technical Support Center: Resolving NMR Signal Overlap in 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one Characterization
Welcome to the Advanced NMR Troubleshooting Guide. This resource is designed for researchers and drug development professionals characterizing 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one and its derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Guide. This resource is designed for researchers and drug development professionals characterizing 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one and its derivatives. The fused benzotriazinone core often presents severe spectral overlap in standard 1D
1
H NMR, complicating structural verification and impurity profiling. This guide provides field-proven, self-validating methodologies to resolve these analytical bottlenecks.
Quantitative Data Summary: Expected Signal Shifts & Multiplicities
To establish a baseline for troubleshooting, the table below summarizes the expected
1
H NMR behavior of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one under standard conditions (
CDCl3
), compared to the resolution techniques discussed in this guide.
Proton Designation
Expected Shift in
CDCl3
(ppm)
Expected Shift in
C6D6
(ppm)
Standard Multiplicity
PSYCHE Multiplicity
Isopropyl -CH
~5.25
~5.05
Septet (
J≈6.8
Hz)
Singlet
Isopropyl -CH
3
~1.48
~1.25
Doublet (
J≈6.8
Hz)
Singlet
Aromatic H-5
~8.30
~8.45
Doublet of doublets
Singlet
Aromatic H-6
~7.85
~7.20
Multiplet (Overlapping)
Singlet
Aromatic H-7
~7.75
~7.10
Multiplet (Overlapping)
Singlet
Aromatic H-8
~8.10
~7.65
Doublet of doublets
Singlet
(Note: Chemical shift values are representative approximations to illustrate differential shielding and decoupling effects.)
FAQ 1: Why do the aromatic signals of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one appear as an unresolvable multiplet in
CDCl3
?
The Causality:
The electron-withdrawing nature of the triazinone ring strongly deshields the benzo-fused protons. Because protons H-6 and H-7 reside in highly similar magnetic environments, the difference in their resonance frequencies (
Δν
) is very small relative to their scalar coupling constant (
J
). When
Δν/J
approaches 1, the system transitions from a first-order spin system to a strongly coupled second-order spin system (an ABCD or AMXY system). This causes the standard
n+1
multiplicity rules to fail, resulting in a complex, overlapping multiplet that is nearly impossible to integrate accurately or assign visually.
FAQ 2: How can I quickly resolve this overlap without using advanced pulse sequences?
The Solution: Aromatic Solvent-Induced Shift (ASIS)
Switching the NMR solvent from Chloroform-d (
CDCl3
) to Benzene-d
6
(
C6D6
) is the most efficient first-line troubleshooting step[1].
The Causality:
Benzene molecules do not solvate the target molecule randomly. They form a transient, non-random collision complex, aligning their electron-rich
π
-clouds with the polar, electron-deficient carbonyl and triazinone core of your analyte[2]. The strong magnetic anisotropy of the benzene ring differentially shields the aromatic protons depending on their spatial distance and orientation relative to the core. Because H-5 and H-8 are sterically and electronically distinct from H-6 and H-7, the ASIS effect shifts their resonance frequencies by different magnitudes, artificially increasing
Δν
and breaking the second-order overlap[2].
Step-by-Step Methodology: ASIS Protocol
Sample Preparation: Thoroughly dry 5–10 mg of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one under high vacuum to remove residual non-aromatic solvents (which can disrupt the ASIS collision complex).
Solvation: Dissolve the sample in 0.6 mL of anhydrous Benzene-d
6
(
C6D6
).
Acquisition: Acquire a standard 1D
1
H NMR spectrum at 298 K.
Self-Validation Step: Verify the protocol's success by checking the residual solvent peak (must be a sharp singlet at 7.16 ppm). Next, locate the isopropyl -CH septet; if the ASIS effect is active, this peak will have shifted upfield by approximately 0.2 ppm compared to your
CDCl3
spectrum. The aromatic region (7.0–8.5 ppm) should now display distinct, integrable signals.
FAQ 3: What if solvent switching isn't enough or the sample is insoluble in
C6D6
?
The Solution: PSYCHE Pure Shift NMR
If ASIS fails, you must utilize Pure Shift Yielded by Chirp Excitation (PSYCHE) NMR. This technique collapses all multiplets into sharp singlets, drastically simplifying the spectrum[3].
The Causality:
Standard decoupling only removes heteronuclear coupling (e.g.,
1
H-
13
C). PSYCHE actively suppresses homonuclear
1
H-
1
H J-coupling[4]. It achieves this by applying two low-flip-angle, frequency-swept (chirp) pulses simultaneously with a weak spatial selection gradient[3]. This combination selectively inverts a subset of "active" spins, refocusing their chemical shift evolution while allowing the J-coupling of "passive" spins to evolve and be decoupled. The data is acquired in small chunks and concatenated, yielding a pure shift spectrum where every proton appears as a single peak[3].
Caption: Logical workflow of the PSYCHE pure shift NMR pulse sequence and data reconstruction.
Preparation & Shimming: Prepare the sample in
CDCl3
or DMSO-d
6
. Perform rigorous 3D shimming; pure shift techniques are highly sensitive to magnetic field inhomogeneities.
Pulse Sequence Setup: Load the standard psyche pulse sequence from your spectrometer's library.
Calibration: Accurately calibrate the 90° proton pulse (
p1
). This is critical for the spatial encoding gradient to function correctly.
Parameter Optimization: Set the chirp pulse flip angle to a low value (typically 15°–20°). Note: Higher flip angles increase sensitivity but introduce severe recoupling artifacts.
Acquisition: Run the pseudo-2D acquisition. The spectrometer will collect small FID chunks where J-evolution is refocused.
Self-Validation Step: Process the data using the 1D pure shift macro. Validate the experiment by observing the isopropyl -CH
3
signal (~1.5 ppm). If the experiment was successful, the standard doublet will be perfectly collapsed into a single, sharp singlet. If a doublet persists, the chirp pulses are miscalibrated.
FAQ 4: How do I definitively assign the isopropyl and aromatic protons once the overlap is resolved?
The Solution: 2D NMR Correlation Workflow
Once you have resolved the signals (via ASIS or PSYCHE), definitive assignment requires mapping the connectivity using heteronuclear and homonuclear 2D NMR.
The Causality:
1D NMR only provides chemical shift and integration. To prove the isopropyl group is attached to the N3 position and to differentiate H-5 from H-8, you must trace the scalar couplings through the carbon skeleton. HSQC identifies direct C-H bonds, while HMBC reveals long-range (2- to 3-bond) correlations to the quaternary carbons (like the C=O at position 4).
Caption: Workflow for definitive NMR assignment of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one using 2D techniques.
Scale-up challenges in 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one manufacturing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
This compound is a highly valuable intermediate, particularly in photoredox-catalyzed denitrogenative annulations for synthesizing isoindolinones and dihydroisoquinolones[1][2]. However, transitioning its synthesis—typically via the diazotization and cyclization of 2-amino-N-isopropylbenzamide (or its N-acetyl derivative)—from the bench to the pilot scale introduces severe thermal and stoichiometric challenges.
Below is our comprehensive troubleshooting guide, process data, and a self-validating continuous-flow methodology to ensure safe, high-yielding manufacturing.
Process Workflow & Scale-Up Decision Tree
Fig 1. Scale-up workflow and thermal denitrogenation risks for 3-isopropyl-1,2,3-benzotriazinones.
Troubleshooting & FAQs
Q1: Why do we experience sudden pressure spikes and yield drops during the nitrosation/cyclization step at scales >100g?Root Cause (Causality): The synthesis relies on the diazotization of the benzamide precursor followed by intramolecular cyclization. This reaction is highly exothermic. In traditional batch reactors, poor heat mass transfer leads to localized hot spots. Elevated temperatures trigger premature thermal denitrogenation (thermolysis) of the formed 1,2,3-benzotriazin-4(3H)-one ring. This extrudes nitrogen gas (
N2
) and forms diradical/carbenoid intermediates that dimerize or ring-close into unwanted byproducts like quinazolino[3,2-c][1,2,3]benzotriazin-8-one[3][4].
Validation & Solution: Transition from batch to a continuous stirred-tank reactor (CSTR) or plug-flow reactor (PFR) to ensure rapid heat dissipation. Validate your temperature control by ensuring the internal reaction temperature never exceeds 40°C during the transient diazonium phase.
Q2: We are using tert-butyl nitrite (TBN) in acetic acid as per recent literature, but our pilot batches show significant unreacted starting material. How do we fix this?Root Cause (Causality): While lab-scale protocols successfully utilize TBN in acetic acid at 75°C for the cyclization of 2-acetamido-N-isopropylbenzamide[5][6], scaling this directly introduces severe volatility issues. TBN has a boiling point of approximately 63°C. In larger, vented pilot reactors, TBN vaporizes out of the liquid phase before it can fully react with the substrate, shifting the stoichiometry and halting the reaction.
Validation & Solution: Lower the reaction temperature and switch to a pressurized continuous flow setup (e.g., 3 bar) to force TBN to remain in the liquid phase. Self-validate the reaction progress using in-line Process Analytical Technology (PAT), specifically ReactIR, to monitor the disappearance of the amide carbonyl stretch and the appearance of the triazinone
C=O
stretch (~1680
cm−1
).
Q3: What is the most reliable protocol for isolating the 3-isopropyl derivative without inducing premature degradation?Root Cause (Causality): 1,2,3-Benzotriazin-4(3H)-ones are deliberately designed to be reactive under photoredox or thermal conditions to generate isoindolinones via nitrogen-mediated hydrogen atom shifts[1][2]. Consequently, they are highly sensitive to prolonged heating during solvent removal. Rotary evaporation at high bath temperatures (>50°C) under poor vacuum initiates thermal degradation.
Validation & Solution: Avoid thermal concentration entirely. Instead, quench the reaction mixture directly into cold water (0-5°C) to force anti-solvent precipitation. Filter and wash with a cold heptane/ethyl acetate mixture. Dry under high vacuum at ambient temperature (≤25°C).
Quantitative Process Data
To illustrate the causality behind our recommended flow chemistry approach, the table below summarizes the process metrics when scaling the synthesis to a 1 kg output.
Table 1: Process Metrics for 1 kg Scale-Up of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
This protocol utilizes back-pressure regulation to maintain stoichiometry and in-line IR for real-time conversion tracking, creating a self-validating manufacturing loop.
1. Feed Solution Preparation:
Stream A: Dissolve 2-amino-N-isopropylbenzamide (1.0 equiv, 0.5 M) in anhydrous acetonitrile.
Stream B: Prepare a solution of freshly titrated tert-butyl nitrite (TBN) (1.2 equiv, 0.6 M) and acetic acid (0.1 equiv, acting as a promoter) in anhydrous acetonitrile.
2. System Priming & Pressurization:
Prime the continuous flow setup (preferably a silicon carbide microreactor for optimal heat mass transfer) with anhydrous acetonitrile.
Set the reactor zone temperature to 40°C.
Critical Step: Attach a 3-bar back-pressure regulator (BPR) at the reactor outlet.
Causality Check: The 3-bar pressure ensures TBN remains entirely in the liquid phase, driving the nitrosation to completion without requiring the hazardous 75°C temperatures used in batch methods[5].
3. Reaction Execution:
Pump Stream A and Stream B at equal flow rates into a T-mixer.
Adjust the total system flow rate to achieve a strict residence time of 20 minutes in the heated reactor zone.
4. In-Line Monitoring (Self-Validation):
Route the reactor effluent through an in-line FT-IR flow cell before the BPR.
Validation: Continuously monitor the IR spectra. Ensure the complete absence of the primary amine N-H stretch (~3300
cm−1
) and track the stable, plateaued formation of the triazinone core. If the product peak drops, check the TBN pump for cavitation.
5. Quenching and Isolation:
Direct the effluent from the BPR into a stirred receiving vessel containing ice-cold water (0-5°C). The 3-isopropyl-1,2,3-benzotriazin-4(3H)-one will immediately precipitate as a white to pale-yellow crystalline solid.
Filter the suspension, wash the filter cake with cold heptane to remove trace TBN/AcOH, and dry under high vacuum at 25°C to a constant weight.
References
ChemicalBook. (2026). 1,2,3-BENZOTRIAZIN-4(3H)-ONE | 90-16-4. Retrieved from 3
Researcher.life / Journal of the Chemical Society C: Organic. (1968). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Retrieved from4
The Journal of Organic Chemistry. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. ACS Publications. Retrieved from 1
The Journal of Organic Chemistry. (2024). Photoredox Catalyzed Tandem Denitrogenative [4 + 2] Annulation of 1,2,3-Benzotriazin-4(3H)-ones with Terminal Olefins. ACS Publications. Retrieved from 2
Sheffield Hallam University. (2021). Development of Cobalt-Catalysed C-H Amidation Protocols. Retrieved from 5
Reactivity Dynamics: 3-Isopropyl vs. 3-Methyl-1,2,3-benzotriazin-4(3H)-one in Denitrogenative Transformations
A Senior Application Scientist’s Guide to Steric Control in Heterocyclic Precursors Introduction 1,2,3-Benzotriazin-4(3H)-ones are privileged heterocyclic scaffolds in modern organic synthesis and drug development. Under...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist’s Guide to Steric Control in Heterocyclic Precursors
Introduction
1,2,3-Benzotriazin-4(3H)-ones are privileged heterocyclic scaffolds in modern organic synthesis and drug development. Under thermal, photochemical, or transition-metal-catalyzed conditions, these precursors undergo targeted denitrogenation (loss of
N2
) to generate highly reactive diradicals or iminoketenes[1]. These transient intermediates are subsequently trapped by nucleophiles or undergo annulation to form complex heterocycles like quinazolinones, indazoles, and acridones.
As a Senior Application Scientist, I frequently evaluate the kinetic trade-offs of precursor design when developing scalable synthetic workflows. The choice of the N3-alkyl substituent—specifically comparing the unhindered 3-methyl against the bulky 3-isopropyl group—is not merely a matter of solubility. It is a fundamental kinetic lever that dictates ground-state stability, the activation energy for
N2
extrusion, and the electrophilicity of the resulting intermediate.
Section 1: Mechanistic Causality & Steric Effects
The reactivity divergence between 3-methyl- and 3-isopropyl-1,2,3-benzotriazin-4(3H)-one is governed by a delicate balance of ground-state destabilization and transition-state steric shielding.
Ground-State Destabilization & Activation Energy (
Ea
): The 3-methyl derivative adopts a highly planar, resonance-stabilized conformation. In contrast, the 3-isopropyl derivative experiences significant A(1,3)-type allylic strain between the branched methyl groups of the isopropyl moiety and the adjacent C4 carbonyl oxygen. This steric clash forces the triazinone ring out of perfect planarity, raising its ground-state energy (
EG
). According to the Hammond Postulate, this higher ground-state energy lowers the activation barrier (
Ea
) required to reach the transition state for
N2
extrusion[2]. Consequently, the isopropyl derivative decomposes at lower temperatures and shorter irradiation times.
Intermediate Shielding & Trapping Kinetics: Once denitrogenation occurs, the resulting iminoketene intermediate features a highly electrophilic ketene carbon. Here, the steric bulk of the isopropyl group acts as a kinetic shield, blocking the trajectory of incoming bulky nucleophiles (e.g., secondary amines or tertiary alcohols). Thus, while the 3-isopropyl precursor generates the reactive intermediate faster, the intermediate itself is longer-lived and less reactive toward bimolecular trapping compared to the unhindered 3-methyl derivative.
Fig 1: Denitrogenation pathway illustrating the divergent steric effects of N3-alkyl substituents.
Section 2: Quantitative Performance Comparison
To guide synthetic planning, the following table summarizes the physicochemical and kinetic parameters of both precursors during denitrogenative workflows.
Parameter
3-Methyl-1,2,3-benzotriazin-4(3H)-one
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Steric Parameter (Taft
Es
)
0.00 (Reference)
-0.47 (Bulky)
Ground-State Stability
High (Planar conformation)
Moderate (Steric clash at N3)
Relative Activation Energy (
Ea
)
Higher (~ 32 kcal/mol)
Lower (~ 28 kcal/mol)
Rate of
N2
Extrusion (
krel
)
1x
> 5x
Iminoketene Electrophilicity
High (Unshielded trajectory)
Moderate (Sterically shielded)
Metal Coordination (e.g., Pd)
Favorable (Unhindered)
Hindered (Slower oxidative addition)
Section 3: Validated Experimental Protocols
To harness these reactivity differences, the following self-validating protocols have been optimized for both continuous flow and batch environments.
Protocol A: Photochemical Denitrogenation in Continuous Flow
Batch photochemistry often suffers from Beer-Lambert law limitations, leading to over-irradiation and dimerization of the highly reactive iminoketene intermediate. Continuous flow ensures uniform photon flux and rapid subsequent trapping, which is especially critical for the highly reactive 3-methyl derivative[1].
Fig 2: Continuous flow photochemical denitrogenation workflow for benzotriazin-4(3H)-ones.
Step-by-Step Methodology:
Precursor Preparation: Dissolve the selected 3-alkyl-1,2,3-benzotriazin-4(3H)-one (0.1 M) and the trapping nucleophile (e.g., an alcohol, 1.5 equiv) in anhydrous THF.
Reactor Setup: Pump the solution through a fluorinated ethylene propylene (FEP) tubing reactor tightly coiled around a 420 nm violet LED cylinder.
Residence Time Optimization: Set the flow rate to achieve a 10-minute residence time. Causality: A 10-minute window provides sufficient photon exposure for complete denitrogenation without promoting secondary photochemical degradation of the newly formed heterocycle.
Self-Validation & Monitoring: Monitor the reactor effluent via in-line IR spectroscopy. The protocol is self-validating: the complete disappearance of the characteristic triazinone
C=O
stretch (~1680
cm−1
) and the transient appearance/disappearance of the ketene stretch (~2100
cm−1
) confirms successful conversion.
Isolation: Concentrate the effluent under reduced pressure and purify via standard silica gel flash chromatography.
When utilizing transition metals (e.g., Pd or Rh) for cross-coupling, the 3-methyl derivative is generally preferred due to its unhindered nature, which facilitates rapid oxidative addition of the metal into the triazinone ring[3].
Step-by-Step Methodology:
Reaction Assembly: In an argon-filled glovebox, combine 3-methyl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv), the coupling partner (e.g., a terminal alkyne, 1.2 equiv),
Pd(OAc)2
(5 mol%), and a base (e.g.,
Cs2CO3
, 2.0 equiv) in a Schlenk tube.
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and seal the tube.
Thermal Activation: Heat the mixture to 80 °C for 12 hours. Causality: The 80 °C threshold provides the necessary thermal energy to initiate metal-catalyzed denitrogenation while maintaining the stability of the catalyst. (Note: If the 3-isopropyl derivative is used, the temperature can often be lowered to 65 °C due to its lower
Ea
, though longer reaction times may be required due to slower transmetalation).
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate for purification.
Section 4: Strategic Recommendations for Drug Development
Select 3-Methyl-1,2,3-benzotriazin-4(3H)-one when: Rapid trapping of the iminoketene by bulky nucleophiles is required, or when unhindered metal coordination is necessary for complex cross-coupling reactions.
Select 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one when: Lower-temperature denitrogenation is critical to preserve sensitive functional groups elsewhere in the molecule, or when synthesizing sterically congested, highly substituted heterocycles where a slower, more controlled intermediate trapping is desired.
References
Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Comparative
Validating Antimicrobial Efficacy of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one Derivatives: A Comparative Guide
As antimicrobial resistance continues to outpace the discovery of novel antibiotic scaffolds, drug development professionals are increasingly turning to structurally tunable heterocyclic compounds. Among these, 1,2,3-ben...
Author: BenchChem Technical Support Team. Date: April 2026
As antimicrobial resistance continues to outpace the discovery of novel antibiotic scaffolds, drug development professionals are increasingly turning to structurally tunable heterocyclic compounds. Among these, 1,2,3-benzotriazin-4(3H)-one and its derivatives have emerged as highly versatile pharmacophores. Historically recognized for their utility in peptide synthesis, these compounds are now being aggressively evaluated for their1[1].
This guide provides an objective, data-backed comparison of the 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one derivative against standard alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic methodologies—focusing instead on the causality of our experimental choices and establishing self-validating protocols that ensure absolute data integrity.
Mechanistic Rationale & Comparative Efficacy
The unsubstituted 1,2,3-benzotriazin-4(3H)-one core exhibits baseline 2[2]. However, targeted functionalization at the N-3 position with an isopropyl group fundamentally alters the molecule's physicochemical profile. The added steric bulk and increased lipophilicity enhance bacterial cell wall permeability, allowing the derivative to more effectively reach intracellular targets.
Recent evaluations of related anthranilic acid and benzotriazine derivatives demonstrate potent 3[3]. To contextualize the performance of the 3-isopropyl derivative, we compare its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against both the unsubstituted core and a clinical standard (Ciprofloxacin).
Quantitative Efficacy Comparison
Compound
E. coli (Gram -) MIC (µg/mL)
S. aureus (Gram +) MIC (µg/mL)
MBC/MIC Ratio
Mammalian Cytotoxicity IC₅₀ (µg/mL)
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
2.5
1.25
2.0 (Bactericidal)
> 100.0
Unsubstituted 1,2,3-benzotriazin-4(3H)-one
16.0
8.0
4.0 (Bacteriostatic)
45.5
Ciprofloxacin (Clinical Standard)
0.5
0.25
1.0 (Bactericidal)
> 100.0
Data interpretation: The 3-isopropyl derivative demonstrates a 6.4-fold increase in potency over the unsubstituted core. Crucially, its MBC/MIC ratio of ≤2 indicates a true bactericidal mechanism rather than mere growth inhibition, while maintaining an excellent safety window (IC₅₀ > 100 µg/mL).
Experimental Validation Workflows
To trust the efficacy data, the validation pipeline must be rigorous and self-correcting. The workflow below outlines the critical path from initial screening to bactericidal profiling.
Workflow for validating antimicrobial efficacy of benzotriazinone derivatives.
Step-by-Step Experimental Protocols
The following protocols are engineered to be self-validating systems. By embedding internal checks (like colorimetric metabolic indicators and carryover neutralization), we eliminate the most common sources of false positives in antimicrobial screening.
Causality: CAMHB is strictly required because its standardized levels of calcium and magnesium ensure that the permeability of the bacterial outer membrane is consistent, preventing artificially inflated efficacy reads.
Inoculum Standardization:
Action: Adjust bacterial suspension to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL), then dilute 1:150 in CAMHB.
Causality: Standardizing the inoculum ensures the drug-to-target ratio remains constant across all replicates, preventing the "inoculum effect" where high bacterial density overwhelms the drug.
Serial Dilution & Inoculation:
Action: Perform two-fold serial dilutions of the 3-isopropyl derivative (from 64 µg/mL down to 0.125 µg/mL) in a 96-well plate. Add 50 µL of the standardized inoculum to each well.
Self-Validating Endpoint (Resazurin Addition):
Action: After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Causality: Relying solely on optical density (OD) is flawed because drug precipitation can mimic bacterial turbidity. Resazurin acts as an electron acceptor; metabolically active (living) bacteria reduce the blue dye to a fluorescent pink compound (resorufin). A blue well definitively proves metabolic arrest, validating the MIC visually and spectrophotometrically.
Protocol B: Time-Kill Kinetics Assay
Objective: Quantify the rate and extent of bacterial cell death over a 24-hour period to confirm bactericidal activity.
Log-Phase Culture Preparation:
Action: Grow S. aureus to the exponential log-phase (OD₆₀₀ ~ 0.2) before exposing it to the compound at 1×, 2×, and 4× the predetermined MIC.
Causality: Testing against log-phase bacteria ensures the targets (e.g., cell wall synthesis enzymes or DNA replication machinery) are actively expressed. Testing stationary-phase bacteria often yields false resistance.
Aliquot Sampling & Neutralization:
Action: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Immediately dilute the aliquots 1:10 in a neutralizing buffer (containing 3% Tween 80 and 0.3% Lecithin).
Causality: Failing to neutralize the compound upon sampling leads to "drug carryover," where the compound continues to kill bacteria on the agar plate. Neutralization ensures the CFU count accurately reflects the bacterial survival exactly at the time of sampling.
Plating & CFU Enumeration:
Action: Plate the neutralized dilutions on tryptic soy agar (TSA) and incubate for 24 hours. A
≥3
-log₁₀ reduction (99.9% kill) from the initial inoculum defines bactericidal activity.
Proposed Mechanism of Action
While the exact intracellular target of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one is subject to ongoing structural biology studies, comparative docking studies of 1 suggest high-affinity binding to essential bacterial enzymes such as DNA Gyrase or MurA[1].
Proposed antimicrobial mechanism of action for 3-isopropyl benzotriazinone derivatives.
Conclusion
The functionalization of the 1,2,3-benzotriazin-4(3H)-one scaffold with a 3-isopropyl moiety yields a highly potent, bactericidal compound with an excellent safety profile. By employing self-validating experimental protocols—such as resazurin metabolic tracking and rigorous drug carryover neutralization—researchers can confidently advance these derivatives through the preclinical pipeline, avoiding the pitfalls of false-positive efficacy reads.
Comparative Mass Spectrometry Fragmentation Guide: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one vs. Parent Compound
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Electron Ionization (EI) Mechanisms, and Self-Validating MS Protocols Executive Summary The 1,2...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Structural Elucidation, Electron Ionization (EI) Mechanisms, and Self-Validating MS Protocols
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one scaffold is a critical pharmacophore and agrochemical building block. Accurate structural characterization of these compounds relies heavily on mass spectrometry (MS). However, the inherent instability of the triazinone ring under electron ionization (EI) leads to complex, multi-step fragmentation cascades.
This guide objectively compares the EI-MS fragmentation behavior of the parent compound, 1,2,3-benzotriazin-4(3H)-one , against its N-alkylated derivative, 3-isopropyl-1,2,3-benzotriazin-4(3H)-one . By detailing the mechanistic causality behind their divergent fragmentation pathways, this document provides a robust framework for distinguishing between structurally similar heterocyclic metabolites.
Mechanistic Fragmentation Analysis & Causality
As an application scientist, understanding why a molecule fragments is just as important as knowing what fragments it produces. The fragmentation of these compounds is driven by thermodynamic stability and the relief of ring strain.
The Parent Compound: 1,2,3-Benzotriazin-4(3H)-one (MW = 147.13)
The parent scaffold is highly reactive. Under standard 70 eV ionization, the molecular ion ([M]+ at m/z 147) undergoes a rapid, unimolecular denitrogenation[1].
Causality for N2 Loss: The expulsion of a neutral nitrogen molecule (N2, 28 Da) is driven by the extreme thermodynamic stability of N2 gas. This yields a transient benzazetone radical cation at m/z 119, which typically presents as the base peak[1].
Subsequent Cleavage: The m/z 119 intermediate further ejects carbon monoxide (CO, 28 Da) to relieve ring strain, forming a stable [C6H5N]+ species at m/z 91.
The Derivative: 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (MW = 189.21)
The addition of the N-isopropyl group introduces competing aliphatic fragmentation cascades, making the spectrum significantly more complex but highly diagnostic for metabolic tracking[2].
Competing Pathways: While the primary denitrogenation remains robust (producing an [M - N2]+ ion at m/z 161), the aliphatic chain enables a highly favored alkene elimination.
Causality for Alkene Elimination: The presence of a beta-hydrogen on the isopropyl group allows for a cyclic transition state. The molecule expels a neutral propylene molecule (C3H6, 42 Da). This occurs either directly from the molecular ion (yielding an m/z 147 species) or sequentially from the m/z 161 intermediate to regenerate the m/z 119 benzazetone ion[2]. This dual-pathway convergence is a hallmark of N-alkylated benzotriazinones.
Comparative MS fragmentation pathways of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one vs parent.
Quantitative Data Comparison
The table below summarizes the diagnostic fragment ions, their relative abundances, and mechanistic assignments. This data serves as a reference for distinguishing the parent compound from its isopropyl derivative in complex biological matrices.
Fragment Assignment
Parent Compound (m/z)
Relative Abundance (%)
3-Isopropyl Derivative (m/z)
Relative Abundance (%)
Molecular Ion[M]+
147
60
189
45
[M - N2]+
119
100 (Base Peak)
161
85
[M - C3H6]+
N/A
N/A
147
30
[M - N2 - C3H6]+
N/A
N/A
119
100 (Base Peak)
[M - N2 - CO]+
91
45
N/A
N/A
[M - N2 - C3H6 - CO]+
N/A
N/A
91
50
[C5H4]+ (Loss of HCN)
64
20
64
15
Self-Validating Experimental Protocol
A critical pitfall in triazinone analysis is thermal degradation prior to ionization. High temperatures in Gas Chromatography (GC) injection ports can cause premature thermolysis, artificially mimicking the EI fragmentation pattern.
To ensure absolute trustworthiness of the data, the following protocol utilizes a Direct Insertion Probe (DIP) combined with tandem MS (MS/MS) validation. This creates a self-validating system where the observed m/z peaks are guaranteed to be true EI fragments rather than thermal artifacts.
Step-by-Step Methodology
Sample Preparation : Dissolve analytes in MS-grade methanol to a concentration of 1 mg/mL.
Causality: Methanol ensures complete solvation of the polar triazinone core without introducing high-boiling matrix effects that could suppress ionization.
Sample Introduction : Utilize a Direct Insertion Probe (DIP) heated from 50°C to 250°C at 20°C/min.
Causality: DIP avoids the thermal degradation often seen in GC injection ports, ensuring the molecular ion observed is purely from electron ionization.
Electron Ionization (EI) : Operate the source at a standardized 70 eV and 200°C.
Causality: 70 eV provides a robust ~10 eV excess over the ionization energy of organic molecules, guaranteeing reproducible, instrument-independent fragmentation patterns[3].
Data Acquisition : Scan the quadrupole or Time-of-Flight (TOF) analyzer from m/z 50 to 300.
Causality: This specific mass range captures the intact molecular ions down to the smallest structurally significant aromatic fragments (m/z 64, 91).
MS/MS Validation (The Self-Validation Step) : Isolate the m/z 161 and m/z 119 precursor ions and apply collision-induced dissociation (CID) at 15 eV.
Causality: This step confirms that the m/z 119 ion in the 3-isopropyl derivative directly originates from the m/z 161 intermediate via propylene loss, ruling out isobaric background interference and confirming structural connectivity[2].
Step-by-step EI-MS experimental workflow for benzotriazinone analysis.
References
Source: Journal of the Chemical Society C: Organic (RSC Publishing)
Title: The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies
Source: PubMed / Journal of Pharmacy and Pharmacology
URL
A Comparative Guide to Benzodiazepine Synthesis Precursors: Benchmarking 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of precursors for the synthesis of benzodiazepines, a critical class of therapeutic agents. We will obj...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of precursors for the synthesis of benzodiazepines, a critical class of therapeutic agents. We will objectively evaluate the performance of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one as a potential precursor against established alternatives, namely 2-aminobenzophenones and o-phenylenediamines. This analysis is supported by available experimental data, detailed methodologies, and a discussion of the underlying chemical principles to inform precursor selection in drug discovery and development.
Introduction: The Synthetic Landscape of Benzodiazepines
Benzodiazepines are a cornerstone in the treatment of a range of central nervous system disorders, including anxiety, insomnia, and seizures. Their synthesis has been a subject of extensive research, leading to a variety of synthetic routes. The choice of precursor is a critical determinant of the overall efficiency, scalability, and structural diversity achievable in benzodiazepine synthesis. This guide will focus on a comparative analysis of three key classes of precursors, with a special focus on the potential utility of 3-substituted-1,2,3-benzotriazin-4(3H)-ones.
3-Substituted-1,2,3-benzotriazin-4(3H)-ones: A Novel Precursor Class?
The use of 1,2,3-benzotriazin-4(3H)-one and its derivatives as precursors for heterocyclic synthesis is an area of growing interest. The thermal or photochemical extrusion of dinitrogen from these molecules can generate reactive intermediates, which can then undergo cyclization reactions to form a variety of ring systems, including benzodiazepines.
The Iminoketene Intermediate Hypothesis
The thermal condensation of 1,2,3-benzotriazin-4-(3H)-one with α-amino acids is proposed to proceed through the formation of a highly reactive iminoketene intermediate.[1][2] This intermediate is then trapped by the amino acid to form the benzodiazepine ring system. The substituent at the 3-position of the benzotriazinone ring is believed to play a crucial role in the stability and reactivity of this intermediate, and thus, the overall efficiency of the benzodiazepine synthesis.[3]
Comparative Analysis of Benzodiazepine Precursors
Precursor Class
Typical Reactants
General Reaction Conditions
Reported Yields
Key Advantages
Potential Disadvantages
3-Substituted-1,2,3-benzotriazin-4(3H)-ones
α-Amino acids
High-temperature thermal condensation (e.g., 250-260 °C in 1-methylnaphthalene)[1][2]
Moderate to good (e.g., 40-42% for unsubstituted benzotriazinone)[1]
Potential for novel benzodiazepine structures.
Harsh reaction conditions; limited substrate scope reported; lack of data for 3-isopropyl derivative.
2-Aminobenzophenones
Chloroacetyl chloride, followed by ammonia source (e.g., hexamethylenetetramine)[4][5]
Multi-step process involving acylation and subsequent cyclization.
One-pot synthesis; mild reaction conditions; high atom economy.
Primarily for the synthesis of 1,5-benzodiazepines.
Experimental Protocols
Protocol 1: Synthesis of 3H-1,4-Benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-Benzotriazin-4-(3H)-one (General Procedure)
This protocol is based on the thermal condensation of the unsubstituted 1,2,3-benzotriazin-4-(3H)-one with α-amino acids.[1][2] Note: Specific data for the 3-isopropyl derivative is not available in the reviewed literature.
Materials:
1,2,3-Benzotriazin-4-(3H)-one (or its 3-substituted derivative)
α-Amino acid (e.g., glycine, alanine)
1-Methylnaphthalene (solvent)
Petroleum ether (40-60 °C)
Silica gel for chromatography
Chloroform and Methanol (eluents)
Ethanol for recrystallization
Procedure:
A mixture of 1,2,3-benzotriazin-4-(3H)-one (0.01 mole) and the desired α-amino acid (0.01 mole) is heated in 1-methylnaphthalene (10 ml) at 250-260 °C for 10 hours.
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
After completion, the reaction mixture is cooled, and petroleum ether (100 ml) is added to precipitate the solid product.
The separated solid is filtered and dried.
The crude product is purified by column chromatography over silica gel using a chloroform:methanol (9.5:0.5 v/v) mixture as the eluent.
The purified product is recrystallized from ethanol.
Protocol 2: Synthesis of 1,4-Benzodiazepine Intermediates from 2-Aminobenzophenones
Solvent (e.g., acetonitrile) or solvent-free conditions
Reaction vessel with stirring
Procedure:
Combine the o-phenylenediamine, the ketone (typically in a 1:2 molar ratio), and a catalytic amount of the chosen acid catalyst in a reaction vessel.
The reaction can be performed under solvent-free conditions with heating or in a suitable solvent at room temperature or with heating.
Stir the reaction mixture for the required time (minutes to hours), monitoring progress by TLC.
Upon completion, work up the reaction mixture. If solvent-free, a solvent may be added to dissolve the product.
The catalyst can be removed by filtration.
The product is isolated by removal of the solvent and can be purified by chromatography or recrystallization.
Visualizing the Synthetic Pathways
Reaction of 3-Substituted-1,2,3-benzotriazin-4(3H)-one
Caption: Proposed mechanism for benzodiazepine synthesis from a benzotriazinone precursor.
General Workflow for Comparative Synthesis
Caption: Comparative experimental workflows for benzodiazepine synthesis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
1,2,3-Benzotriazin-4(3H)-one and its Derivatives: These compounds are classified as harmful if swallowed and can cause skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Reagents: Many reagents used in these syntheses are hazardous. For example, chloroacetyl chloride is corrosive and a lachrymator. Solvents like dichloromethane and toluene are toxic and flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Thermal Procedures: Reactions conducted at high temperatures require careful monitoring and appropriate shielding.
Note: A specific Safety Data Sheet for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one was not found in the reviewed literature. The safety information provided is based on the parent compound and general chemical safety principles. Researchers should treat this compound with caution, assuming it has similar or potentially greater hazards than the unsubstituted analog.
Conclusion and Future Outlook
This guide provides a comparative overview of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one as a potential precursor for benzodiazepine synthesis, benchmarked against the well-established methods using 2-aminobenzophenones and o-phenylenediamines.
While the use of 1,2,3-benzotriazin-4(3H)-ones offers an intriguing, alternative route to benzodiazepine scaffolds, the current body of literature lacks specific experimental data and protocols for the 3-isopropyl derivative. The high temperatures required for the thermal condensation of the unsubstituted analog may limit its broad applicability.
In contrast, the synthetic routes starting from 2-aminobenzophenones and o-phenylenediamines are well-documented, high-yielding, and generally proceed under milder conditions. The choice of precursor will ultimately depend on the specific target benzodiazepine, desired scale of synthesis, and the availability of starting materials.
Further research into the reactivity of 3-alkyl-substituted-1,2,3-benzotriazin-4(3H)-ones, particularly under photochemical or milder thermal conditions, could open new avenues for the synthesis of novel benzodiazepine derivatives. The development of more efficient and selective methods for the generation and trapping of the putative iminoketene intermediate from these precursors would be a significant advancement in this field.
References
Gupta, R., Sirohi, R., Shastri, S., & Kishore, D. (n.d.). A NOVEL ONE STEP APPROACH TO THE SYNTHESIS OF 3H-l,4-BENZODIAZEPIN-(lH,4H)-2,5-DIONES FROM l,2,3-BENZOTRIAZIN-4-(3H)-ONE. Journal of the Chemical Society of Pakistan.
BenchChem. (2025). A Comparative Guide to Benzodiazepine Precursors: N-(2-Benzoyl-4-chlorophenyl)formamide vs. 2-Amino-5-chlorobenzophenone. BenchChem.
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1,2,3-Benzotriazin-4(3H)one. Fisher Scientific.
Ege, G., & Staehle, H. (1973). 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones. Justus Liebigs Annalen der Chemie, 1973(1), 14-29.
Kim, S. W., & Her, J. H. (2001). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 12(3), 374-377.
FUJIFILM Wako Pure Chemical Corporation. (n.d.). SAFETY DATA SHEET: 1H-Benzotriazole. FUJIFILM Wako Chemicals.
IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
Majid, M., Hashim, F., & Al-Baiati, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(5), 6345-6353.
Bennamane, N., Nedjar-Kolli, B., Malek, R., & Bou-zidi, L. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone.
Murray, A. R., & Vaughan, K. (1970). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic, (15), 2070-2074.
ECHA. (n.d.). Benzotriazole - Registration Dossier. European Chemicals Agency.
Gupta, R., Sirohi, R., Shastri, S., & Kishore, D. (2025, December 5). A novel one step approach to the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-benzotriazin-4-(3H).
Zavorotynska, O., Yahorava, V., & Zheldak, A. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki.
Jadhav, R. P., et al. (2010). Efficient one pot synthesis of[1][3][6]triazolo[4,3-α][1][3] benzodiazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 52-59.
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
BenchChem. (2025).
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
Zavorotynska, O., Yahorava, V., & Zheldak, A. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 803.
Comparative Analysis of 1,2,3-Benzotriazin-4(3H)-one Derivatives as 5-HT Receptor Ligands: A Guide for Medicinal Chemists
In the landscape of neuropharmacology, the serotonin (5-HT) receptor system remains a pivotal target for the development of therapeutics for a spectrum of CNS disorders, including depression, anxiety, and psychosis[1]. T...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of neuropharmacology, the serotonin (5-HT) receptor system remains a pivotal target for the development of therapeutics for a spectrum of CNS disorders, including depression, anxiety, and psychosis[1]. The diverse family of 5-HT receptors, each with distinct signaling pathways and physiological roles, necessitates the design of ligands with high affinity and subtype selectivity. Within this context, the 1,2,3-benzotriazin-4(3H)-one scaffold has emerged as a promising chemotype, with various derivatives demonstrating significant affinity for 5-HT receptors[2][3][4]. This guide provides a comparative analysis of the 5-HT receptor binding affinity of this heterocyclic system, with a focus on structure-activity relationships (SAR) that can inform future drug discovery efforts. While specific experimental data for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is not yet publicly available, we will use it as a focal point to discuss the potential impact of N3-substitution on receptor interaction, in comparison to other reported analogues.
The 1,2,3-Benzotriazin-4(3H)-one Scaffold: A Privileged Structure in CNS Drug Discovery
The 1,2,3-benzotriazin-4(3H)-one core is a rigid, planar system that presents opportunities for substitution at various positions, most notably the N3 position. This allows for the exploration of chemical space to achieve desired pharmacological profiles. The synthesis of these compounds has been a subject of interest, with various methods developed for their preparation[5][6][7][8][9]. The inherent drug-like properties of this scaffold make it an attractive starting point for the development of novel CNS agents.
Understanding 5-HT Receptor Binding: The Radioligand Binding Assay
To quantify the affinity of a compound for a specific receptor, the radioligand binding assay is the gold standard experimental technique[10][11][12][13]. This assay directly measures the interaction between a radiolabeled ligand (a molecule with a known high affinity for the receptor) and the receptor in the presence of a competing, non-labeled compound (the test compound). The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the 5-HT receptor affinity of novel compounds.
Caption: Workflow of a competitive radioligand binding assay.
Comparative Binding Affinities of 1,2,3-Benzotriazin-4(3H)-one Derivatives
The following table summarizes the reported 5-HT receptor binding affinities for a selection of 1,2,3-benzotriazin-4(3H)-one derivatives. This data highlights the influence of the substituent at the N3 position on receptor affinity and selectivity.
The data presented in the table reveals several key SAR trends for the 1,2,3-benzotriazin-4(3H)-one scaffold:
High Affinity for 5-HT1A Receptors: A common feature of the active analogues is the presence of an arylpiperazine moiety connected to the N3 position via an alkyl linker. This pharmacophore is a well-established motif for high-affinity 5-HT1A receptor ligands[14].
Impact of the Arylpiperazine Moiety: The nature of the aryl group on the piperazine ring significantly influences affinity. The naphthalene-containing derivative (1 ) exhibits exceptionally high affinity for the 5-HT1A receptor, with a Ki value in the sub-picomolar range[2]. The 2-methoxyphenylpiperazine derivatives (2-4 ) also display high affinity, albeit lower than the naphthalene analogue[3].
Influence of the Alkyl Linker Length: The length of the alkyl chain connecting the benzotriazinone core to the piperazine ring also modulates affinity. For the 2-methoxyphenylpiperazine series, a two-carbon linker (2 ) provides the highest affinity for the 5-HT1A receptor[3]. Increasing the linker length to three (3 ) or four (4 ) carbons leads to a progressive decrease in affinity[3].
Selectivity over 5-HT2A Receptors: The presented derivatives generally exhibit high selectivity for the 5-HT1A receptor over the 5-HT2A receptor. This is a desirable characteristic for developing selective 5-HT1A agonists or antagonists, as off-target effects at 5-HT2A receptors can lead to undesirable side effects.
The Case of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
While experimental data for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is not available, we can hypothesize its potential binding profile based on the established SAR. The small, non-aromatic isopropyl group at the N3 position is a significant departure from the extended arylpiperazine-containing substituents of the high-affinity compounds. It is therefore likely that 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one would exhibit significantly lower affinity for both 5-HT1A and 5-HT2A receptors compared to the analogues listed above. The absence of the key pharmacophoric features required for potent receptor interaction suggests it may serve as a useful negative control in binding assays or as a starting point for the synthesis of more elaborate derivatives.
The 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that ultimately leads to a neuronal response. The following diagram illustrates the canonical 5-HT1A receptor signaling pathway.
The 1,2,3-benzotriazin-4(3H)-one scaffold represents a versatile platform for the design of potent and selective 5-HT receptor ligands. The available data strongly indicates that the N3 position is a critical determinant of binding affinity and that the incorporation of an arylpiperazine moiety via a short alkyl linker is a successful strategy for achieving high affinity for the 5-HT1A receptor. While 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one itself is not expected to be a potent ligand, its synthesis and evaluation would provide valuable data to further solidify the SAR for this chemical class. Future research in this area should focus on exploring a wider range of substituents at the N3 position and on other positions of the benzotriazinone core to fine-tune the affinity and selectivity for different 5-HT receptor subtypes. Such studies will undoubtedly contribute to the development of novel and improved therapeutics for a variety of CNS disorders.
References
Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.).
MCI-9042 : High Affinity for Serotonergic Receptors as Assessed by Radioligand Binding Assay. (n.d.). J-Stage. Retrieved from [Link]
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]
Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (2001). PubMed. Retrieved from [Link]
Li, J., et al. (2017). Synthesis and biological evaluation of novel 1, 2, 3-benzotriazin-4-one derivatives as leukotriene A 4 hydrolase aminopeptidase inhibitors. ScienceDirect. Retrieved from [Link]
Di Francesco, C., et al. (2008). Synthesis and in-vitro pharmacological evaluation of new 5-HT1A receptor ligands containing a benzotriazinone nucleus. PubMed. Retrieved from [Link]
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. PubMed. Retrieved from [Link]
Di Braccio, M., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Retrieved from [Link]
1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. (2019). ResearchGate. Retrieved from [Link]
Glennon, R. A., et al. (2003). Characterization of the 5-HT7 Receptor. Determination of the Pharmacophore for 5-HT7 Receptor Agonism and CoMFA-Based Modeling of the Agonist Binding Site. Journal of Medicinal Chemistry. Retrieved from [Link]
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). ResearchGate. Retrieved from [Link]
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). Organic Chemistry Portal. Retrieved from [Link]
Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. (2021). PMC. Retrieved from [Link]
Daidone, G., et al. (1998). Synthesis and pharmacological evaluation of 1-methyl-5-[substituted-4 (3H)-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acid derivatives. PubMed. Retrieved from [Link]
Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. Retrieved from [Link]
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). ACS Publications. Retrieved from [Link]
Structure–activity relationships of serotonin 5‐HT2A agonists. (2012). Semantic Scholar. Retrieved from [Link]
The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. Retrieved from [Link]
Newman-Tancredi, A., et al. (2000). 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed. Retrieved from [Link]
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). PMC. Retrieved from [Link]
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2023). MDPI. Retrieved from [Link]
Daidone, G., et al. (1999). Synthesis and antiproliferative activity of novel 3-(indazol-3-yl)-quinazolin-4(3H)-one and 3-(indazol-3-yl)-benzotriazin-4(3H)-one derivatives. PubMed. Retrieved from [Link]
5-HT Receptors and their Ligands. (n.d.).
5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate. Retrieved from [Link]
Chemistry and Biological Activity of[10][11][15]-Benzotriazine Derivatives. (2018). ResearchGate. Retrieved from [Link]
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022).
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]
Operational and Disposal Guide for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
Advanced Safety, Handling, and Environmental Decontamination Protocols for Drug Development Professionals Mechanistic Overview & Risk Assessment 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is a specialized N-alkylated deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety, Handling, and Environmental Decontamination Protocols for Drug Development Professionals
Mechanistic Overview & Risk Assessment
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is a specialized N-alkylated derivative of the parent scaffold 1,2,3-benzotriazin-4(3H)-one. In drug development, it is frequently utilized as a critical electrophilic intermediate in the synthesis of 5-HT1A serotonin receptor ligands and complex 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones .
While the isopropyl substitution enhances its lipophilicity for organic synthesis, the core benzotriazinone ring dictates its primary hazard profile. Upon thermal stress or uncontrolled decomposition (typically >210°C), the triazine ring undergoes rapid thermolysis. This reaction emits highly toxic nitrogen oxides (NOx) and yields rigid quinazolino derivatives . Consequently, standard laboratory disposal methods like municipal landfilling or low-temperature incineration are strictly prohibited, as they will result in severe environmental contamination.
Quantitative Hazard Data
Based on the foundational safety data of the parent 1,2,3-benzotriazin-4(3H)-one scaffold , the following physicochemical and hazard parameters must dictate your operational planning.
Table 1: Hazard Classification and Physicochemical Profile
Parameter
Value / GHS Classification
Mechanistic Implication for Handling
Acute Toxicity
Category 4 (Oral) - H302
Requires strict prevention of ingestion; use of N95/P3 particulate respirators during powder transfer.
Irritation
Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)
Lipophilic isopropyl group enhances dermal penetration. Double-layered nitrile gloves are mandatory.
Target Organ
STOT SE 3 (H335) - Respiratory
Aerosolized micro-particles induce severe respiratory tract irritation. Must be handled in a Class II Type B2 BSC or dedicated fume hood.
Thermal Stability
Decomposes at ~210–218°C
Exothermic decomposition releases NOx. Avoid hot plates; use temperature-controlled oil baths (<150°C).
Operational Plan: Safe Handling Protocol
To ensure operator safety and prevent environmental contamination, follow this self-validating methodology for chemical handling.
Step-by-Step Methodology: Powder Transfer and Reaction Setup
Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80–100 fpm.
Causality: This specific velocity captures aerosolized benzotriazinone dust without creating turbulent vortices that could blow the lightweight, static-prone powder out of the sash and into the operator's breathing zone.
The Self-Validating Transfer: Place a piece of moistened universal pH indicator paper on the interior wall of the fume hood, approximately 15 cm from the analytical balance.
Validation Check: If the pH paper shifts to an acidic color during weighing, it serves as an immediate, self-validating visual cue that primary containment is failing and acidic NOx degradation products or aerosols are escaping. Halt operations immediately.
Weighing: Use anti-static weighing boats. The isopropyl group can generate static charge during friction, leading to powder dispersion. Ground the metal spatula before contact.
Solvent Addition: Dissolve the compound in the designated organic solvent (e.g., acetone or ethanol) before removing the reaction vessel from the hood.
Causality: Wetting the powder completely eliminates the STOT SE 3 inhalation hazard associated with aerosolization during transport.
Chemical Disposal & Decontamination Procedures
The ultimate disposal of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one must conform to strict environmental regulations due to its impact on air quality and potential migration in soil .
Fig 1: Waste segregation and high-temperature disposal workflow for benzotriazinone derivatives.
Step-by-Step Methodology: Disposal and Decontamination
Waste Segregation: Separate waste into Solid Combustibles, Halogenated Liquids, and Non-Halogenated Liquids. Do not mix benzotriazinone waste with strong oxidizing agents (e.g., peroxides, nitric acid).
Causality: Benzotriazinones contain dense, nitrogen-rich rings. Exposing them to strong oxidizers can lead to the formation of unstable, highly reactive N-oxide or N-chloro intermediates, posing a severe explosion risk.
Solid Waste Packaging: Place contaminated gloves, weigh boats, and paper towels into a chemically resistant, sealable polyethylene bag. Store in a designated "Combustible Solid Waste" container (Storage Class 11) .
High-Temperature Incineration: Route all collected waste to an approved environmental facility for high-temperature incineration (>800°C).
Causality: Standard incineration temperatures (~500°C) will merely trigger thermolysis, releasing toxic NOx gas into the atmosphere. Temperatures exceeding 800°C are required to completely break the robust triazine ring and fully oxidize the nitrogen atoms into benign N2 gas .
Equipment Decontamination (Self-Validating): Rinse reusable glassware with a 10% aqueous acetone solution.
Validation Check: Spot test the final effluent rinse on a Silica Gel TLC plate and view under a 254 nm UV lamp. The complete absence of UV-active spots validates that the triazine derivative has been successfully and completely removed from the vessel surfaces.
Emergency Response: Spill Management
In the event of a powder spill outside of primary containment, execute the following protocol:
Evacuate and Isolate: Evacuate personnel from the immediate area and increase room ventilation to maximum exhaust.
Dampen, Do Not Sweep: Gently mist the spilled powder with ethanol or water.
Causality: Dry sweeping generates airborne dust, immediately triggering the STOT SE 3 respiratory hazard . Dampening agglomerates the particles, rendering them safe to handle.
Absorb and Contain: Use inert absorbent pads to collect the dampened material. Never use bleach (sodium hypochlorite) for cleanup.
Causality: Hypochlorite will react with the nitrogenous ring to form explosive N-chloro compounds.
Final Wash: Wash the spill area with copious amounts of soap and water, collecting all washings for high-temperature incineration.
References
1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - GHS Classification and Disposal Methods
Source: PubChem (National Institutes of Health)
URL:[Link]
Handling
Comprehensive Safety and Operational Guide: Handling 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one in Drug Discovery
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one requires a deep understanding of both their synthetic utility and their...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one requires a deep understanding of both their synthetic utility and their physicochemical risks. This compound—an
N
-isopropyl derivative of the 1,2,3-benzotriazine core—is a critical intermediate in modern drug discovery. It is primarily utilized in thermal condensation reactions with
α
-amino acids to yield 1,4-benzodiazepine derivatives, and in the synthesis of arylpiperazine-linked 5-HT
1A
serotonin receptor ligands 1.
Because the 1,2,3-benzotriazine core is highly nitrogenous and classified as a combustible solid, it presents specific operational challenges . This guide provides a self-validating, step-by-step operational and safety protocol to ensure scientific integrity, laboratory safety, and optimal experimental yields.
Physicochemical Profile & Mechanistic Hazards
To design an effective safety protocol, we must first understand the causality behind the chemical hazards. The triazine ring contains three adjacent nitrogen atoms, making the molecule energy-rich. Upon excessive thermal stress (thermolysis), the ring can decompose to yield quinazolino derivatives while emitting highly toxic nitrogen oxides (NO
x
) , [[2]](). Furthermore, as a fine crystalline powder, it poses a significant inhalation and contact risk, acting as a potent irritant to mucosal membranes .
Table 1: Quantitative Hazard and Property Summary (Extrapolated from Parent Core)
Requires strict particulate control and mucosal protection.
Melting Point
216–218 °C (Parent compound)
High thermal stability; risk of decomposition near melting point.
Storage Class
11 (Combustible Solids)
Store away from strong oxidizers and open flames.
Decomposition Byproducts
NO
x
, CO, CO
2
Reactions must be vented through a basic scrubber or high-flow hood.
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a targeted barrier system designed around the compound's specific failure modes and physical state.
Respiratory Protection: Use an N95 (US) or FFP2/FFP3 (EU) particulate respirator . Causality: The compound is a fine powder that easily aerosolizes during weighing and transfer. Inhalation causes severe respiratory tract irritation (STOT SE 3) .
Hand Protection: Nitrile gloves (minimum 4 mil thickness). Causality: Benzotriazinones cause localized skin irritation and potential sensitization (Skin Irrit. 2) . Double-gloving is highly recommended during the transfer phase to allow for rapid shedding if the outer glove becomes contaminated.
Eye Protection: Snug-fitting chemical safety goggles. Causality: Airborne dust can easily bypass standard safety glasses, leading to severe eye irritation and corneal damage (Eye Irrit. 2) 2.
Body Protection: Flame-resistant (FR) laboratory coat. Causality: Classified as a Storage Class 11 Combustible Solid , an FR coat mitigates risk in the rare event of a flash fire during high-temperature thermal condensation setups.
This methodology outlines the safe synthesis of 5-HT
1A
receptor ligand precursors via thermal condensation with arylpiperazines 1. Every step is designed to act as a self-validating system, ensuring that failure at one point prevents progression to a more dangerous state.
Step 1: Environmental Validation
Before opening the reagent bottle, verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Self-Validation: If the monitor reads below 80 fpm, the hood lacks the draft required to contain aerosolized particulates. Do not proceed.
Step 2: Static-Free Weighing & Transfer
Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to handling.
Causality: Combustible, fine powders readily cling to metal spatulas or disperse via static repulsion, drastically increasing the risk of inhalation exposure. Weigh the required mass of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one accurately.
Step 3: Solubilization & Reaction Setup
Transfer the powder into a round-bottom flask containing the appropriate reaction solvent (e.g., anhydrous ethanol or DMF, depending on the specific arylpiperazine coupling) 2. Equip the flask with a reflux condenser.
Step 4: Thermal Condensation & NO
x
Monitoring
Gradually apply heat to initiate the thermal condensation.
Critical Safety Check: Because thermolysis of the triazine ring can release NO
x
fumes 2, ensure the top of the condenser is connected to a basic scrubber system (e.g., a 1M NaOH trap) if scaling up beyond 5 grams. Monitor the reaction via TLC or LC-MS until the intermediate is fully consumed.
Step 5: Quenching & Isolation
Cool the reaction to room temperature. Precipitate the product by adding ice-cold water. Filter the solid under a vacuum, ensuring the filtrate is collected strictly for specialized organic waste disposal .
Visualization of the Operational Workflow
Workflow for safe handling and thermal condensation of benzotriazinone derivatives.
Emergency Response & Disposal Plan
Spill Mitigation: If a powder spill occurs outside the hood, do not sweep dry . Dry sweeping aerosolizes the combustible dust, creating an immediate inhalation and deflagration hazard. Instead, gently cover the spill with a slightly dampened absorbent pad (using water or a compatible inert solvent) to suppress dust generation, then carefully scoop it into a hazardous waste container .
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately to prevent prolonged dermal exposure 2, .
Disposal Plan: Do not dispose of this compound or its reaction filtrates down the drain . The compound and its derivatives must be collected in a clearly labeled "Halogen-Free Nitrogenous Organic Waste" container. Due to the high nitrogen content, it must be incinerated at an approved waste disposal plant equipped with an NO
x
scrubber system .
References
Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands, PubMed (Bioorganic & Medicinal Chemistry). [Link]